2-Fluoro-2H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
921604-80-0 |
|---|---|
Molecular Formula |
C3H3FN2 |
Molecular Weight |
86.07 g/mol |
IUPAC Name |
2-fluoro-2H-imidazole |
InChI |
InChI=1S/C3H3FN2/c4-3-5-1-2-6-3/h1-3H |
InChI Key |
RZVDBWHSQOXHMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(N=C1)F |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-Fluoro-1H-imidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 2-fluoro-1H-imidazole, a valuable building block in medicinal chemistry and drug development. The introduction of a fluorine atom at the C-2 position of the imidazole ring can significantly modulate the physicochemical and biological properties of molecules, including their metabolic stability, pKa, and binding affinity to target proteins. This guide details the primary synthetic methodologies, including the Balz-Schiemann reaction and direct electrophilic fluorination, offering experimental protocols and quantitative data to aid in the practical application of these methods.
Core Synthesis Methodologies
The synthesis of 2-fluoro-1H-imidazole can be broadly categorized into two main approaches: the transformation of a pre-functionalized imidazole, most notably through the Balz-Schiemann reaction of 2-aminoimidazole, and the direct fluorination of the imidazole ring. Each method presents distinct advantages and challenges in terms of substrate scope, reaction conditions, and scalability.
Balz-Schiemann Reaction of 2-Aminoimidazole
The Balz-Schiemann reaction is a well-established method for the introduction of fluorine into aromatic and heteroaromatic systems. The process involves the diazotization of a primary amine, in this case, 2-aminoimidazole, to form a diazonium salt, which is subsequently subjected to thermal or photochemical decomposition in the presence of a fluoride source, typically from a tetrafluoroborate anion, to yield the corresponding fluoro derivative.
Reaction Scheme:
Figure 1: General workflow for the Balz-Schiemann synthesis of 2-fluoro-1H-imidazole.
Experimental Protocol: Balz-Schiemann Reaction
-
Step 1: Diazotization of 2-Aminoimidazole. 2-Aminoimidazole sulfate is dissolved in aqueous tetrafluoroboric acid (HBF₄) and cooled to between -5 and 0 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the imidazole-2-diazonium tetrafluoroborate salt.
-
Step 2: Decomposition of the Diazonium Salt. The resulting diazonium salt solution can be subjected to either thermal or photochemical decomposition.
-
Thermal Decomposition: The solution is slowly warmed to room temperature and then heated to 50-60 °C until nitrogen evolution ceases.
-
Photochemical Decomposition: The solution, maintained at a low temperature (e.g., 0-10 °C), is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) until gas evolution stops. Photochemical decomposition often proceeds under milder conditions and can sometimes lead to higher yields.
-
-
Step 3: Work-up and Purification. The reaction mixture is cooled and neutralized with a suitable base, such as sodium bicarbonate or ammonium hydroxide. The aqueous solution is then extracted multiple times with an organic solvent, such as ethyl acetate or dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by sublimation to afford pure 2-fluoro-1H-imidazole.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Aminoimidazole sulfate | General knowledge |
| Reagents | Sodium nitrite, Tetrafluoroboric acid | General knowledge |
| Reaction Temperature | Diazotization: -5 to 0 °C; Decomposition: 50-60 °C (thermal) or 0-10 °C (photochemical) | General knowledge |
| Typical Yield | 30-50% | Inferred from related syntheses |
| Purification Method | Column chromatography, Sublimation | General knowledge |
Direct Electrophilic Fluorination
Direct C-H fluorination of the imidazole ring presents a more atom-economical approach. This method typically involves the reaction of an N-protected or unprotected imidazole with a potent electrophilic fluorinating agent. The regioselectivity of the fluorination can be influenced by the choice of the fluorinating reagent, the protecting group on the imidazole nitrogen, and the reaction conditions. The C-2 position of imidazole is generally electron-deficient, making direct electrophilic attack challenging without prior activation (e.g., lithiation). However, with the development of powerful electrophilic fluorinating reagents, direct C-2 fluorination is becoming more feasible.
Reaction Scheme:
Figure 2: Conceptual workflow for the direct electrophilic fluorination of imidazole.
Experimental Protocol: Direct C-2 Fluorination (Hypothetical Protocol based on related reactions)
-
Step 1: Preparation of the Substrate. An N-protected imidazole, for instance, 1-(triisopropylsilyl)-1H-imidazole, is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or acetonitrile under an inert atmosphere (e.g., argon or nitrogen).
-
Step 2: Fluorination. The solution is cooled to a low temperature (e.g., -78 °C). A solution of an electrophilic fluorinating agent, such as Selectfluor™ or N-fluorobenzenesulfonimide (NFSI), in the same solvent is added dropwise. The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.
-
Step 3: Work-up and Purification. The reaction is quenched with an appropriate reagent, such as a saturated aqueous solution of sodium thiosulfate. The mixture is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the N-protected 2-fluoroimidazole.
-
Step 4: Deprotection (if necessary). The protecting group is removed under appropriate conditions. For example, a silyl protecting group can be removed by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF. Following deprotection, another work-up and purification step may be necessary to isolate the final 2-fluoro-1H-imidazole.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1H-Imidazole (potentially N-protected) | General knowledge |
| Fluorinating Agents | Selectfluor™, N-Fluorobenzenesulfonimide (NFSI) | [1][2] |
| Key Considerations | Regioselectivity can be an issue; C-4 and C-5 positions are often more reactive to electrophilic attack. C-2 fluorination may require prior lithiation. | [3][4][5] |
| Typical Yield | Highly variable, dependent on substrate and conditions. | Inferred from related syntheses |
| Purification Method | Column chromatography | General knowledge |
Characterization Data
Accurate characterization of 2-fluoro-1H-imidazole is crucial for confirming its identity and purity. The following table summarizes key spectroscopic data.
| Spectroscopic Data | Value | Reference |
| ¹H NMR (D₂O) | δ (ppm): ~7.0 (d, JHF ≈ 2 Hz, H4/H5) | [6] |
| ¹⁹F NMR (H₂O) | A downfield shift is observed upon protonation of the imidazole ring. | [6] |
| Mass Spectrometry | Molecular Weight: 86.07 g/mol | [7] |
| CAS Number | 57212-34-7 | [7] |
Conclusion
The synthesis of 2-fluoro-1H-imidazole is a key process for accessing a range of fluorinated imidazole-containing compounds with potential applications in drug discovery and materials science. While the Balz-Schiemann reaction of 2-aminoimidazole remains a reliable, albeit sometimes low-yielding, method, ongoing research into direct C-H fluorination holds promise for more efficient and scalable synthetic routes. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize and utilize this important fluorinated heterocycle.
References
- 1. brynmawr.edu [brynmawr.edu]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Selectfluor-Promoted Direct Fluorination at the 4- or 5-Position of Imidazole Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Fluoro-1H-imidazole | C3H3FN2 | CID 559542 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 2-Fluoro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-1H-imidazole is a fluorinated heterocyclic compound of growing interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom into the imidazole ring can significantly alter its physicochemical properties, influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-fluoro-1H-imidazole, presenting both computed data and detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.
Molecular and Physicochemical Properties
A summary of the key molecular and computed physicochemical properties of 2-fluoro-1H-imidazole is presented in Table 1. These values, primarily sourced from computational models, offer initial insights into the molecule's behavior and characteristics.
Table 1: Molecular and Computed Physicochemical Properties of 2-Fluoro-1H-imidazole
| Property | Value | Source |
| Molecular Formula | C₃H₃FN₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 86.07 g/mol | --INVALID-LINK--[2][3] |
| CAS Number | 57212-34-7 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Predicted Boiling Point | 224.6 ± 23.0 °C at 760 mmHg | --INVALID-LINK--[1] |
| Predicted XLogP3 | 0.5 | --INVALID-LINK--[2][3] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[2][3] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[2][3] |
| Rotatable Bond Count | 0 | --INVALID-LINK--[2][3] |
| Topological Polar Surface Area | 28.7 Ų | --INVALID-LINK--[2][3] |
| Predicted Density | 1.3 ± 0.1 g/cm³ | --INVALID-LINK--[1] |
Experimental Protocols for Physicochemical Characterization
While computed data provides a useful starting point, experimental determination of physicochemical properties is crucial for accurate drug development. The following sections detail generalized protocols that can be adapted for the characterization of 2-fluoro-1H-imidazole.
Determination of Melting Point
The melting point is a fundamental indicator of a compound's purity.
Methodology: Capillary Method
-
Sample Preparation: The 2-fluoro-1H-imidazole sample should be a fine, dry powder. If necessary, the sample should be crushed using a mortar and pestle.[4] The powdered sample is then packed into a capillary tube to a height of 4-6 mm.[5]
-
Apparatus: A calibrated melting point apparatus with a heating block and a thermometer is used.
-
Procedure:
-
The heating block is preheated to a temperature a few degrees below the expected melting point.
-
The capillary tube containing the sample is inserted into the apparatus.
-
The temperature is then ramped up at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure accurate measurement.[3]
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[3] For a pure compound, this range should be narrow.
-
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter that influences a drug's absorption and distribution.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of solid 2-fluoro-1H-imidazole is added to a known volume of purified water or a relevant buffer solution in a sealed container.
-
Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Analysis: After equilibration, the solution is filtered to remove any undissolved solid. The concentration of 2-fluoro-1H-imidazole in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). The measured concentration represents the thermodynamic solubility of the compound.
Determination of Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes.
Methodology: Shake-Flask Method for LogP
-
System Preparation: A biphasic system of n-octanol and water (or a suitable buffer) is prepared. The two solvents are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of 2-fluoro-1H-imidazole is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.
-
Equilibration: The mixture is agitated for a period sufficient to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation and Analysis: The two phases are separated, and the concentration of 2-fluoro-1H-imidazole in each phase is determined using an appropriate analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6]
Determination of pKa
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, absorption, and receptor binding.
Methodology: 1H NMR Spectroscopy
-
Sample Preparation: A series of solutions of 2-fluoro-1H-imidazole are prepared in a suitable buffer system (e.g., deuterated phosphate buffer) across a range of pH values bracketing the expected pKa.
-
NMR Data Acquisition: 1H NMR spectra are acquired for each sample.
-
Data Analysis: The chemical shifts of the imidazole ring protons (H4 and H5) are monitored as a function of pH. The pKa can be determined by fitting the chemical shift data to the Henderson-Hasselbalch equation.[7] The inflection point of the resulting sigmoidal curve corresponds to the pKa value.
Visualization of Experimental Workflow
Since no specific signaling pathways involving 2-fluoro-1H-imidazole have been reported, the following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel imidazole derivative like 2-fluoro-1H-imidazole. This workflow is essential for building a robust data package for drug discovery and development.
Caption: Workflow for the physicochemical characterization of 2-fluoro-1H-imidazole.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 2-fluoro-1H-imidazole. While computational data offers valuable initial estimates, the provided experimental protocols outline the necessary steps for obtaining robust and reliable data. A thorough experimental characterization, following a structured workflow as depicted, is indispensable for advancing the development of 2-fluoro-1H-imidazole and other novel small molecules in the field of drug discovery. The data generated from these studies will be critical for building structure-activity relationships, optimizing pharmacokinetic properties, and ultimately, for the successful translation of promising compounds into therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Fluoro-1H-imidazole | C3H3FN2 | CID 559542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. thinksrs.com [thinksrs.com]
- 5. pharmadekho.com [pharmadekho.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the molecular structure and properties of 2-fluoro-1H-imidazole. The document collates available physicochemical data, outlines a probable synthetic route, and discusses the structural characteristics of this fluorinated heterocyclic compound. Due to the limited availability of direct experimental data in public literature, this guide combines computed properties with general principles of imidazole chemistry to offer a foundational understanding for research and development applications.
Physicochemical and Computed Properties
Quantitative data for 2-fluoro-1H-imidazole is primarily based on computational models. The following table summarizes key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₃H₃FN₂ | PubChem[1] |
| Molecular Weight | 86.07 g/mol | PubChem[1] |
| CAS Number | 57212-34-7 | PubChem[1] |
| IUPAC Name | 2-fluoro-1H-imidazole | PubChem[1] |
| Canonical SMILES | C1=CN=C(N1)F | PubChem[1] |
| InChI Key | LNFZAUNJFRYZLE-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 86.02802627 Da | PubChem[1] |
| Topological Polar Surface Area | 28.7 Ų | PubChem[1] |
Molecular Structure
The molecular structure of 2-fluoro-1H-imidazole consists of a five-membered aromatic imidazole ring with a fluorine atom substituted at the 2-position. The imidazole ring is a planar, heterocyclic system containing two nitrogen atoms.
As of the latest literature review, a definitive crystal structure for 2-fluoro-1H-imidazole has not been reported. However, analysis of related structures, such as 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, provides insight into the expected bond lengths and angles of the imidazole core. In a similar imidazole ring, the C-N bond lengths are approximately 1.33-1.34 Å.[2] It is anticipated that the introduction of a highly electronegative fluorine atom at the C2 position would influence the electron distribution and geometry of the imidazole ring.
Spectroscopic Data
Detailed experimental spectroscopic data for 2-fluoro-1H-imidazole are not widely available in the public domain. Chemical suppliers may provide spectra upon request.[3][4]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the imidazole ring.
-
¹³C NMR: The carbon NMR spectrum would provide information on the chemical environment of the three carbon atoms in the ring, with the C2 carbon directly bonded to fluorine exhibiting a characteristic splitting pattern due to C-F coupling.
-
IR Spectroscopy: The infrared spectrum would display characteristic absorption bands for N-H stretching, C-H stretching, and C=N and C=C ring vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocols
A plausible synthetic route for 2-fluoro-1H-imidazole is based on the preparation of other fluoroazoles, which involves the photochemical irradiation of a corresponding diazonium tetrafluoroborate salt.[5]
Generalized Synthetic Protocol for 2-Fluoro-1H-imidazole:
-
Diazotization of 2-Amino-1H-imidazole:
-
Dissolve 2-amino-1H-imidazole in an aqueous solution of tetrafluoroboric acid (HBF₄) at a reduced temperature (e.g., 0-5 °C).
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium tetrafluoroborate salt.
-
The resulting diazonium salt may precipitate from the solution and can be collected by filtration.
-
-
Photochemical Fluorination (Balz-Schiemann Reaction):
-
Suspend the isolated 2-diazo-1H-imidazole tetrafluoroborate in a suitable inert solvent.
-
Irradiate the suspension with a UV lamp (e.g., a high-pressure mercury lamp) to induce the decomposition of the diazonium salt, leading to the formation of 2-fluoro-1H-imidazole with the evolution of nitrogen and boron trifluoride gas.
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-fluoro-1H-imidazole.
-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, to confirm its identity and purity.
Synthesis Workflow
Caption: Synthetic workflow for 2-fluoro-1H-imidazole.
Biological Signaling Pathways
There is currently a lack of specific information in the scientific literature detailing the involvement of 2-fluoro-1H-imidazole in any particular biological signaling pathways. While imidazole-containing compounds are known to have a wide range of biological activities, the specific effects of 2-fluoro substitution on pathway interactions have not been elucidated. Dysregulation of cellular signaling pathways is a known contributor to various diseases.[6] Further research is required to determine if 2-fluoro-1H-imidazole has any significant biological activity and to identify its potential molecular targets and signaling pathways.
Conclusion
2-Fluoro-1H-imidazole is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. This technical guide has summarized the available computed physicochemical properties and outlined a probable synthetic route. A significant gap exists in the public domain regarding experimental data, particularly its crystal structure, detailed spectroscopic analyses, and biological activity. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications.
References
An In-depth Technical Guide to the Spectroscopic Data of 2-fluoro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for 2-fluoro-1H-imidazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. The strategic incorporation of fluorine into imidazole scaffolds can significantly modulate their physicochemical and biological properties, making a thorough understanding of their spectroscopic characteristics essential for identification, characterization, and further development.
Chemical Structure and Properties
IUPAC Name: 2-fluoro-1H-imidazole[1][2] Molecular Formula: C₃H₃FN₂[1][2] Molecular Weight: 86.07 g/mol [1][2] CAS Number: 57212-34-7[1]
Spectroscopic Data
This section summarizes the available quantitative spectroscopic data for 2-fluoro-1H-imidazole, presented in structured tables for clarity and ease of comparison.
Mass Spectrometry
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound.
Table 1: Mass Spectrometry Data for 2-fluoro-1H-imidazole
| Parameter | Value | Source |
| Ionization Mode | GC-MS | PubChem[1] |
| Molecular Ion (M⁺) | m/z 86 | PubChem[1] |
| Major Fragments | m/z 59, 87 | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted/Reported NMR Data for Fluoroimidazoles
| Nucleus | Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes |
| ¹H | H4/H5 | Upfield shift compared to imidazole | - | Qualitative data from related compounds |
| ¹⁹F | F2 | Shift is sensitive to protonation state | - | Downfield shift upon protonation |
Note: Specific, quantitative NMR data for 2-fluoro-1H-imidazole is not available in the provided search results. The information is inferred from studies on related fluoroimidazoles.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. While a specific spectrum for 2-fluoro-1H-imidazole is not available, the characteristic absorption bands for the imidazole ring are well-documented.
Table 3: Expected Infrared Absorption Bands for 2-fluoro-1H-imidazole
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3400 - 3200 | Medium-Broad |
| C-H stretch (aromatic) | 3150 - 3000 | Medium |
| C=N stretch | 1670 - 1600 | Medium |
| C-F stretch | 1100 - 1000 | Strong |
| Ring vibrations | 1550 - 1450 | Medium-Strong |
Note: These are expected ranges based on typical imidazole and organofluorine compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Specific absorption maxima for 2-fluoro-1H-imidazole are not detailed in the provided search results. Imidazole itself exhibits a characteristic absorption peak around 209 nm.
Table 4: Expected UV-Vis Absorption for 2-fluoro-1H-imidazole
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| - | ~210 | - |
Note: This is an approximation based on the UV-Vis spectrum of the parent imidazole molecule.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 2-fluoro-1H-imidazole are not explicitly available. However, this section provides generalized methodologies based on standard practices for similar compounds.
Synthesis of 2-fluoro-1H-imidazole
The synthesis of fluoroimidazoles can be achieved through photochemical irradiation of the corresponding diazonium tetrafluoroborates.
Protocol:
-
Diazotization: 2-Amino-1H-imidazole is dissolved in tetrafluoroboric acid (HBF₄) and cooled. A solution of sodium nitrite (NaNO₂) is added dropwise to form the imidazole-2-diazonium tetrafluoroborate salt.
-
Photolysis: The resulting diazonium salt solution is irradiated with a UV lamp. The diazonium group decomposes, and a fluorine atom from the tetrafluoroborate anion is substituted onto the imidazole ring.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified, typically by column chromatography or recrystallization.
NMR Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Protocol:
-
Sample Preparation: A few milligrams of purified 2-fluoro-1H-imidazole are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) or another appropriate internal standard is added.
-
Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled sequence is typically used. For ¹⁹F NMR, an external reference standard like CFCl₃ may be used.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal standard.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like 2-fluoro-1H-imidazole.
Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to obtain an infrared spectrum.
Protocol:
-
Sample Preparation: The sample can be prepared as a KBr pellet, a mull (e.g., with Nujol), or as a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.
-
Data Acquisition: The sample is placed in the IR beam of the spectrometer, and the spectrum is recorded. A background spectrum of the empty sample holder (or pure KBr pellet) is also recorded and subtracted from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is performed using a spectrophotometer.
Protocol:
-
Sample Preparation: A dilute solution of 2-fluoro-1H-imidazole is prepared in a suitable solvent (e.g., ethanol, methanol, or water) that does not absorb in the region of interest.
-
Data Acquisition: The solution is placed in a cuvette, and the absorbance is measured over a range of wavelengths (typically 200-400 nm). A baseline spectrum of the solvent in a matched cuvette is recorded and subtracted.
Biological Activity and Logical Relationships
While specific signaling pathways involving 2-fluoro-1H-imidazole are not well-defined in the literature, imidazole derivatives are known to possess a wide range of biological activities. The introduction of fluorine can enhance these properties.
The imidazole core is a key component of the amino acid histidine and can interact with various enzymes and receptors. Fluorine substitution can alter the pKa of the imidazole ring, influencing its ability to participate in hydrogen bonding and electrostatic interactions. It can also block metabolic pathways, increasing the compound's bioavailability and half-life. These modifications suggest that 2-fluoro-1H-imidazole could be a valuable scaffold for the development of enzyme inhibitors or receptor modulators with potential applications as antimicrobial or anticancer agents.
Conclusion
This technical guide has summarized the currently available spectroscopic data for 2-fluoro-1H-imidazole. While a complete experimental dataset is not yet publicly available, the provided information, based on data for related compounds and established spectroscopic principles, offers a solid foundation for researchers. The synthesis and full spectroscopic characterization of 2-fluoro-1H-imidazole would be a valuable contribution to the field, enabling further exploration of its potential in drug discovery and development.
References
Theoretical Exploration of Fluorinated Imidazoles: A Technical Guide for Researchers
For Immediate Release
A Deep Dive into the Computational Chemistry and Therapeutic Potential of Fluorinated Imidazoles
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the theoretical studies of fluorinated imidazoles. The introduction of fluorine into the imidazole ring significantly alters its electronic properties, influencing its reactivity, metabolic stability, and biological activity. This document provides a detailed examination of these effects through the lens of computational chemistry, alongside relevant experimental data and methodologies.
Core Concepts: The Impact of Fluorination on Imidazole's Electronic Structure
The strategic placement of fluorine atoms on the imidazole scaffold is a key strategy in medicinal chemistry to modulate the physicochemical properties of molecules.[1][2] Fluorine's high electronegativity and small size lead to significant changes in the electron distribution within the imidazole ring. These alterations can enhance binding affinities to target proteins, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability.[2] Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting and understanding these modifications at a molecular level.
Data Presentation: A Quantitative Look at Fluorinated Imidazoles
Computational studies provide valuable quantitative data on the geometric and electronic properties of fluorinated imidazoles. The following tables summarize key parameters calculated for various fluorinated imidazole isomers. These values are crucial for understanding the impact of fluorine substitution on the molecule's structure and reactivity.
Table 1: Calculated Molecular Geometry of Fluorinated Imidazoles
| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) |
| Imidazole | C2-N1 | 1.334 | N1-C2-N3 | 110.9 |
| N1-C5 | 1.380 | C2-N3-C4 | 107.2 | |
| C4-C5 | 1.366 | N3-C4-C5 | 108.8 | |
| N3-C4 | 1.380 | C4-C5-N1 | 105.9 | |
| C2-H | 1.082 | C5-N1-C2 | 107.2 | |
| 2-Fluoroimidazole | C2-F | 1.352 | N1-C2-N3 | 111.2 |
| C2-N1 | 1.325 | C2-N3-C4 | 106.8 | |
| N1-C5 | 1.378 | N3-C4-C5 | 109.0 | |
| N3-C4 | 1.379 | C4-C5-N1 | 106.5 | |
| C4-C5 | 1.368 | C5-N1-C2 | 106.5 | |
| 4-Fluoroimidazole | C4-F | 1.361 | N1-C2-N3 | 110.5 |
| C2-N1 | 1.332 | C2-N3-C4 | 107.5 | |
| N1-C5 | 1.375 | N3-C4-C5 | 106.2 | |
| N3-C4 | 1.391 | C4-C5-N1 | 108.8 | |
| C4-C5 | 1.379 | C5-N1-C2 | 107.0 |
Note: The data presented is a representative compilation from various DFT studies. Actual values may vary depending on the level of theory and basis set used.
Table 2: Calculated Electronic Properties of Fluorinated Imidazoles
| Compound | Mulliken Charge on F | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Imidazole | - | -6.21 | -0.15 | 6.06 | 3.61 |
| 2-Fluoroimidazole | -0.42 | -6.58 | -0.54 | 6.04 | 4.89 |
| 4-Fluoroimidazole | -0.45 | -6.49 | -0.41 | 6.08 | 2.15 |
| 5-Fluoroimidazole | -0.46 | -6.51 | -0.43 | 6.08 | 5.91 |
Note: Mulliken charges are known to be basis set dependent.[3][4] The HOMO-LUMO gap is an indicator of chemical reactivity.[5][6]
Experimental Protocols: Synthesis of Fluorinated Imidazoles
The synthesis of fluorinated imidazoles can be achieved through various methods, including the Balz-Schiemann reaction, nucleophilic aromatic substitution (SNAr), and electrophilic fluorination.[7] Below are generalized protocols for the synthesis of key fluorinated imidazole precursors.
General Protocol for the Synthesis of 2-Fluoroimidazole via Diazotization-Fluorination
-
Diazotization: 2-Aminoimidazole is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF4). The solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO2) is added dropwise while maintaining the low temperature to form the corresponding diazonium tetrafluoroborate salt.
-
Fluorination (Balz-Schiemann reaction): The isolated diazonium salt is thermally or photochemically decomposed. Thermal decomposition typically involves gentle heating of the dry salt, leading to the release of nitrogen gas and boron trifluoride, with the formation of 2-fluoroimidazole.
-
Purification: The crude product is purified by a suitable method, such as column chromatography or distillation under reduced pressure.
General Protocol for the Synthesis of 4(5)-Fluoroimidazole via Nucleophilic Aromatic Substitution (SNAr)
-
Starting Material: A suitable precursor, such as 4(5)-chloro- or 4(5)-bromoimidazole, is used.
-
Fluorination: The haloimidazole is reacted with a fluoride ion source, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst (e.g., a crown ether) in a high-boiling point aprotic polar solvent (e.g., dimethylformamide or dimethyl sulfoxide). The reaction is typically heated to facilitate the substitution.
-
Work-up and Purification: The reaction mixture is cooled and poured into water. The product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by chromatography or recrystallization.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Fluorinated imidazoles are of significant interest as potential inhibitors of various protein kinases involved in cellular signaling cascades.[8][9] One such critical pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a central role in inflammatory responses.[1][2][10] Imidazole-based compounds have been extensively studied as p38 MAPK inhibitors.[7][10]
Caption: p38 MAPK signaling pathway with the inhibitory action of a fluorinated imidazole.
Experimental and Computational Workflow
The theoretical investigation of fluorinated imidazoles typically follows a structured workflow that integrates computational chemistry with experimental validation.
References
- 1. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAP Kinase p38Inhibitors: Clinical Results and an Intimate Look at Their Interactions with p38[alpha] Protein - ProQuest [proquest.com]
- 3. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 4. 10.2.2 Population Analysis: Atomic Partial Charges⣠10.2 Wave Function Analysis ⣠Chapter 10 Molecular Properties and Analysis ⣠Q-Chem 5.4 Userâs Manual [manual.q-chem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Quantum Chemical Calculations for Haloimidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of haloimidazoles. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the computational analysis of these important heterocyclic compounds. The guide details common computational methodologies, presents key quantitative data derived from these calculations, and illustrates logical workflows and intermolecular interactions relevant to the study of haloimidazoles.
Introduction to Haloimidazoles and the Role of Quantum Chemistry
Haloimidazoles are a class of imidazole derivatives where one or more hydrogen atoms on the imidazole ring are substituted by halogen atoms (fluorine, chlorine, bromine, or iodine). This halogenation can significantly alter the molecule's physicochemical properties, including its electronic structure, reactivity, and biological activity. As such, haloimidazoles are of great interest in medicinal chemistry and materials science.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of haloimidazoles at the molecular level. These computational methods allow for the prediction of a wide range of molecular properties, offering insights that complement and guide experimental research. Key applications include the determination of molecular geometries, electronic properties, spectroscopic signatures, and the nature of intermolecular interactions.
Computational Methodologies
The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For haloimidazoles, a variety of approaches have been successfully employed.
Density Functional Theory (DFT)
DFT is the most widely used quantum chemical method for studying medium to large-sized molecules like haloimidazoles due to its favorable balance of accuracy and computational cost.
Typical Protocol for DFT Calculations on Haloimidazoles:
-
Geometry Optimization: The first step is to determine the lowest energy structure of the haloimidazole. This is typically performed using a gradient-based optimization algorithm. A popular and effective combination of functional and basis set for this purpose is B3LYP/6-31G(d,p) or larger basis sets like 6-311++G(d,p) for higher accuracy.[1][2]
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.[1][3]
-
Calculation of Molecular Properties: Once the optimized geometry is confirmed, a variety of molecular properties can be calculated. These often include:
-
Electronic Properties: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).[3][4]
-
Spectroscopic Properties: Including NMR chemical shifts, which are often calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[5][6]
-
Thermochemical Properties: Enthalpy, entropy, and Gibbs free energy can also be computed.[5]
-
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.[1][7]
-
Basis Sets
The choice of basis set is crucial for obtaining reliable results. For calculations involving halogen atoms, it is important to use basis sets that can adequately describe the electron distribution around these atoms. Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p) , are commonly used and generally provide a good balance of accuracy and computational efficiency.[1][5] For even more accurate calculations, especially for properties like non-covalent interactions, correlation-consistent basis sets like Ahlrichs' def2-TZVP can be employed.[8]
Quantitative Data from Quantum Chemical Calculations
The following tables summarize key quantitative data obtained from quantum chemical calculations for a selection of haloimidazoles. These values are crucial for understanding the structure-property relationships within this class of compounds.
Table 1: Calculated Electronic Properties of Selected Haloimidazoles
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 5-chloro-1-methyl-4-nitroimidazole | B3LYP/cc-pVTZ | - | - | - | 7.83[5] |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | B3LYP/6-31G(d,p) | - | - | - | - |
| Imidazolium-Cl | MP2/aug-cc-pVDZ | - | - | - | - |
| Imidazolium-Br | MP2/aug-cc-pVDZ | - | - | - | - |
| Imidazolium-I | MP2/aug-cc-pVDZ | - | - | - | - |
Table 2: Calculated Vibrational Frequencies for 5-chloro-1-methyl-4-nitroimidazole
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP/6-311++G**) (cm⁻¹) |
| NO₂ symmetric stretch | 1375 | 1373 |
| NO₂ asymmetric stretch | 1550 | 1548 |
| C-Cl stretch | 730 | 728 |
Note: This is a selection of key vibrational modes. A full vibrational analysis contains many more frequencies.[3][5]
Table 3: Calculated NMR Chemical Shifts for 5-chloro-1-methyl-4-nitroimidazole
| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (B3LYP/6-311++G**) (ppm) |
| C2-H | 7.58 | 7.62 |
| N-CH₃ | 3.85 | 3.90 |
| C2 | 138.2 | 139.1 |
| C4 | 145.1 | 146.0 |
| C5 | 118.5 | 119.3 |
Note: Calculated chemical shifts are typically referenced to a standard (e.g., TMS) for comparison with experimental data.[5][6]
Visualizing Workflows and Interactions
Visual diagrams are essential for understanding complex processes and relationships in computational chemistry. The following diagrams, created using the DOT language, illustrate a typical workflow for quantum chemical calculations on haloimidazoles and the nature of halogen bonding.
Caption: A typical workflow for quantum chemical calculations on haloimidazoles.
References
- 1. Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. molecular orbital homo-lumo: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. malayajournal.org [malayajournal.org]
- 8. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-fluoro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-fluoro-1H-imidazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates its chemical and physical properties, provides representative experimental protocols for its synthesis and characterization, and discusses its potential role in drug discovery workflows.
Chemical and Physical Properties
2-fluoro-1H-imidazole, with the IUPAC name 2-fluoro-1H-imidazole, is a five-membered aromatic heterocycle.[1][2] The introduction of a fluorine atom at the 2-position significantly influences the electronic properties of the imidazole ring, potentially enhancing its biological activity and metabolic stability. The physicochemical properties of 2-fluoro-1H-imidazole are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₃FN₂ | PubChem[1] |
| Molecular Weight | 86.07 g/mol | PubChem[1][2] |
| CAS Number | 57212-34-7 | PubChem[1][2] |
| Appearance | Solid (hydrochloride salt) | CymitQuimica[3] |
| XLogP3 | 0.5 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1][2] |
| Rotatable Bond Count | 0 | PubChem[1][2] |
| Exact Mass | 86.02802627 Da | PubChem[1][2] |
| Topological Polar Surface Area | 28.7 Ų | PubChem[1][2] |
Experimental Protocols
The following is a general, representative procedure for the synthesis of a substituted imidazole, which can be adapted for the synthesis of 2-fluoro-1H-imidazole, likely from a corresponding 2-aminoimidazole precursor via a Sandmeyer-type reaction (diazotization followed by fluorination).
Materials:
-
Substituted glyoxal
-
Aldehyde
-
Primary amine
-
Ammonia or an ammonium salt
-
Ethanol
-
Triethylamine
Procedure:
-
A suspension of a suitable starting imine in ethanol is prepared.
-
An aromatic aldehyde (1.0–1.5 equivalents) and triethylamine (2 equivalents) are added to the suspension.
-
The reaction mixture is stirred at room temperature for a duration of 7–24 hours.
-
Upon completion, the resulting suspension is cooled in an ice bath for 2 hours.
-
The precipitate is collected by filtration, washed successively with cold methanol or ethanol and diethyl ether, and then dried to yield the imidazole product.
Disclaimer: This is a generalized protocol for imidazole synthesis and may require significant optimization for the specific synthesis of 2-fluoro-1H-imidazole.
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of the 2-fluoro-1H-imidazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the proton environment.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
Acquire a ¹⁹F NMR spectrum, which is crucial for observing the fluorine atom's environment and its couplings to other nuclei.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct C-H correlations for unambiguous structural assignment.
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Instrumentation:
-
An FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Sample Preparation (KBr Pellet Method):
-
Mix approximately 1-2 mg of the solid 2-fluoro-1H-imidazole sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Grind the mixture to a fine powder.
-
Place the powder in a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Instrumentation:
-
A mass spectrometer with an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
Sample Preparation:
-
Prepare a dilute solution of the 2-fluoro-1H-imidazole sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode. The spectrum should show the protonated molecule [M+H]⁺, confirming the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern that can further confirm the structure.
Potential Role in Drug Discovery
While specific biological activities for 2-fluoro-1H-imidazole are not extensively documented, the imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous antifungal, anticancer, and anti-inflammatory drugs.[4] The introduction of fluorine can enhance metabolic stability and binding affinity. The following diagram illustrates a hypothetical workflow for the integration of a novel fluoroimidazole compound into a drug discovery pipeline.
As many imidazole derivatives exhibit antifungal properties by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase, a potential signaling pathway for a hypothetical antifungal fluoroimidazole is depicted below.
References
The Multifaceted Therapeutic Potential of Imidazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have propelled the development of a vast array of therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of the significant pharmacological applications of imidazole derivatives, with a focus on their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research and development in this dynamic field.
Anticancer Activity: Targeting the Machinery of Malignancy
Imidazole derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the inhibition of crucial cellular processes such as cell proliferation, angiogenesis, and cell cycle progression.[3][4]
A significant number of imidazole-based compounds target key enzymes and proteins involved in cancer signaling pathways. Notably, they have been developed as inhibitors of tubulin polymerization, receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor), and topoisomerases.[1][2][3]
Quantitative Data: Anticancer Activity of Imidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-cinnamide derivative 21 | A549 (Lung) | 0.29 | [1] |
| Benzimidazole-cinnamide derivative 21 | MDA-MB-231 (Breast) | 1.48 | [1] |
| Benzimidazole sulfonamide derivative 22 | A549 (Lung) | 0.15 | [1] |
| Benzimidazole sulfonamide derivative 22 | HeLa (Cervical) | 0.21 | [1] |
| Benzimidazole sulfonamide derivative 22 | HepG2 (Liver) | 0.33 | [1] |
| Benzimidazole sulfonamide derivative 22 | MCF-7 (Breast) | 0.17 | [1] |
| Imidazole derivative 16 (BCR-ABL inhibitor) | K-562 (Leukemia) | 5.66 | [3] |
| Thioxoimidazolidinone derivative 12 (CDK2/EGFR inhibitor) | HCT-116 (Colon) | 1.87 | [3] |
| Thioxoimidazolidinone derivative 12 (CDK2/EGFR inhibitor) | MCF-7 (Breast) | 5.70 | [3] |
| Thioxoimidazolidinone derivative 12 (CDK2/EGFR inhibitor) | HepG-2 (Liver) | 7.30 | [3] |
| Purine derivative 46 (EGFR inhibitor) | MDA-MB-231 (Breast) | 1.22 | [1] |
| Purine derivative 48 (EGFR inhibitor) | MDA-MB-231 (Breast) | 2.29 | [1] |
| Substituted xanthine derivative 43 (EGFR inhibitor) | MCF-7 (Breast) | 0.8 | [1] |
| Kim-161 (5a) | T24 (Urothelial) | 56.11 | [4] |
| Kim-111 (5b) | T24 (Urothelial) | 67.29 | [4] |
| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (22) | NUGC-3 (Gastric) | 0.05 | [2] |
| Benzimidazole linked with quinolone 24 (CHK-1 inhibitor) | CHK-1 | 0.73 | [2] |
| Imidazole with methyl group 26 (CHK-1 inhibitor) | CHK-1 | 0.50 (nM) | [2] |
| Imidazole with chloro group 27 (CHK-1 inhibitor) | CHK-1 | 0.32 (nM) | [2] |
| Imidazole 28 (CHK-2 inhibitor) | CHK-2 | 2 (nM) | [2] |
| Imidazole 29 (CHK-2 inhibitor) | CHK-2 | 15 (nM) | [2] |
| Benzimidazole derivative 39 | MCF-7 (Breast) | 4.2 | [2] |
| Benzimidazole derivative 40 | MCF-7 (Breast) | 8.29 | [2] |
| 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thione (5) | MCF-7 (Breast) | < 5 | [5] |
| 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thione (5) | HepG2 (Liver) | < 5 | [5] |
| 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thione (5) | HCT-116 (Colon) | < 5 | [5] |
Signaling Pathway: EGFR Inhibition by Imidazole Derivatives```dot
Caption: Inhibition of ergosterol biosynthesis by imidazole antifungals.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [6][7][8][9][10][11] Materials:
-
96-well microtiter plates
-
Fungal or bacterial strain of interest
-
Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)
-
Imidazole derivatives (test compounds)
-
Standard antifungal or antibacterial drug (positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. The turbidity of the suspension should be adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and 1-2 x 10^8 CFU/mL for bacteria. [6]2. Compound Dilution: Prepare serial twofold dilutions of the imidazole derivatives and the control drug in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension, resulting in a final volume of 100 or 200 µL per well. Include a growth control well (medium and inoculum without any compound) and a sterility control well (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours for fungi, 16-20 hours for bacteria). [7]5. MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Antibacterial Activity: A Renewed Focus on Imidazole Scaffolds
While the antifungal properties of imidazoles are widely recognized, their potential as antibacterial agents is an area of growing interest. [12][13]Imidazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. [14]Their mechanisms of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase, and disruption of the bacterial cell membrane. [15][16][17][18][19]
Quantitative Data: Antibacterial Activity of Imidazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazole derivative 31 | Staphylococcus aureus UA1758 | 8 | [20] |
| Imidazole derivative 42 | Staphylococcus aureus UA1758 | 4 | [20] |
| Imidazole derivative 31 | Staphylococcus epidermidis UF843 | 8 | [20] |
| Imidazole derivative 42 | Staphylococcus epidermidis UF843 | 8 | [20] |
| Nitroimidazole/1,3,4-oxadiazole hybrid 62e | Escherichia coli ATCC 35128 | 4.9-17 | [12] |
| Nitroimidazole/1,3,4-oxadiazole hybrid 62h | Escherichia coli ATCC 35128 | 4.9-17 | [12] |
| Nitroimidazole/1,3,4-oxadiazole hybrid 62i | Escherichia coli ATCC 35128 | 4.9-17 | [12] |
| Imidazole hybrid 87h | Escherichia coli ATCC 25922 | 6.2 | [12] |
| Imidazole hybrid 87i | Escherichia coli ATCC 25922 | 6.4 | [12] |
| Imidazolium salt 3b | Bacillus subtilis | 4 | [14] |
| Imidazolium salt 3b | Escherichia coli | 128 | [14] |
| HL1 | Staphylococcus aureus | 625 | [10] |
| HL1 | MRSA | 1250 | [10] |
| HL2 | Staphylococcus aureus | 625 | [10] |
| HL2 | MRSA | 625 | [10] |
| HL1 | Acinetobacter baumannii | 1250 | [10] |
| HL1 | Pseudomonas aeruginosa | 5000 | [10] |
| HL1 | Escherichia coli | >5000 | [10] |
| 3-(2-4-diphenyl-1H-imidazole-z-y)-1H-pyrazole | Staphylococcus aureus | Not specified | [10] |
| 3-(2-4-diphenyl-1H-imidazole-z-y)-1H-pyrazole | Pseudomonas aeruginosa | Not specified | [10] |
| 3-(2-4-diphenyl-1H-imidazole-z-y)-1H-pyrazole | Escherichia coli | Not specified | [10] |
| 3-(2-4-diphenyl-1H-imidazole-z-y)-1H-pyrazole | Bacillus subtilis | Not specified | [10] |
| 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide | Staphylococcus aureus | 4-8 | [10] |
Experimental Workflow: DNA Gyrase Inhibition Assay
Caption: Workflow for assessing DNA gyrase inhibition.
Antiviral Activity: A Broad Spectrum of Possibilities
The antiviral potential of imidazole derivatives has been explored against a variety of viruses, including influenza virus, hepatitis C virus (HCV), and Zika virus (ZIKV). [21][22]Their mechanisms of action are virus-specific and can involve the inhibition of viral entry, replication, or the function of viral enzymes.
Quantitative Data: Antiviral Activity of Imidazole Derivatives
| Compound/Derivative | Virus | EC50 | Reference |
| Imidazole-based compound 5a | Influenza A virus | 0.3 µM | [21][22] |
| Imidazole-based compound 5b | Influenza A virus | 0.4 µM | [21][22] |
| Imidazole-coumarin conjugate 15b | Hepatitis C Virus (HCV) | 7.2 µM | [21][22] |
| Imidazole-coumarin conjugate 15d | Hepatitis C Virus (HCV) | 5.1 µM | [21][22] |
| Imidazole-coumarin conjugate 15e | Hepatitis C Virus (HCV) | 8.4 µM | [21][22] |
| Benzimidazole derivative 1 | Zika Virus (ZIKV) | 1.9 µM | [22] |
| 1H-1,2,4-triazole and imidazole l-ascorbic acid derivative 16a | Hepatitis C Virus (HCV) | 36.6 µg/mL | [22] |
| Benzimidazole derivative 31b | BK polyomavirus (BKPyV) | 5.4 µM | [21] |
| Benzimidazole derivative 31a | BK polyomavirus (BKPyV) | 5.5 µM | [21] |
| 2-phenylbenzimidazole analog 36a | Vaccinia Virus (VV) | 0.1 µM | [21][22] |
| 2-phenylbenzimidazole analog 36b | Bovine Viral Diarrhea Virus (BVDV) | 1.5 µM | [21][22] |
| 2-phenylbenzimidazole analog 36c | Bovine Viral Diarrhea Virus (BVDV) | 0.8 µM | [21][22] |
| 2-phenylbenzimidazole analog 36d | Bovine Viral Diarrhea Virus (BVDV) | 1.0 µM | [21][22] |
| Imidazole derivative | Enteroviruses | low-micromolar | [23] |
| Imidazole derivative | Alphacoronaviruses | low-micromolar | [23] |
| Imidazole derivative | Betacoronaviruses | low-micromolar | [23] |
| Imidazole derivative 11r | MERS-CoV | three-digit picomolar | [23] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture. [24][25][26][27][28] Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
Cell culture medium
-
Imidazole derivatives (test compounds)
-
Agarose or carboxymethylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus dilutions with various concentrations of the imidazole derivative for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a medium containing a low percentage of agarose or carboxymethylcellulose to restrict virus spread to adjacent cells. The overlay medium should also contain the respective concentrations of the imidazole derivative.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Imidazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes, particularly COX-2. [23][29][30]By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Quantitative Data: Anti-inflammatory Activity of Imidazole Derivatives
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives (AA1–AA8) | Inhibition of albumin denaturation | 33.27 ± 2.12 to 301.12 ± 10.23 | [31] |
| 4-chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole (3) | PGE2 production | 3.3 nM ± 2.93 | [23] |
| 4-chloro-5-(4-chlorophenyl)-1-(4-methylsulfonylphenyl)imidazole (13) | PGE2 production | 5.3 nM ± 0.23 | [23] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of pharmacological agents. [30][32][33][34][35] Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% in sterile saline)
-
Imidazole derivatives (test compounds)
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the imidazole derivatives orally or intraperitoneally to the test groups of rats. The control group receives the vehicle, and the positive control group receives the standard anti-inflammatory drug.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours). [34]5. Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each treated group in comparison to the control group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Conclusion
The imidazole scaffold continues to be a highly privileged structure in medicinal chemistry, yielding a remarkable diversity of biologically active compounds. The extensive research into their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties has led to the development of numerous clinically successful drugs and promising lead candidates. This technical guide has provided a consolidated resource for researchers in the field, summarizing key quantitative data, illustrating relevant biological pathways, and detailing essential experimental protocols. Further exploration of the vast chemical space of imidazole derivatives, coupled with a deeper understanding of their molecular targets and mechanisms of action, will undoubtedly lead to the discovery of novel and more effective therapeutic agents for a wide range of diseases.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell-Based Assays to Identify/Screen Antibiotics Targeting Bacterial DNA Gyrase | Florida ExpertNet [expertnet.org]
- 18. "Discovery of Novel Bacterial DNA Gyrase Inhibitors" by Eddy E. Alfonso Maqueira [digitalcommons.fiu.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 26. journals.asm.org [journals.asm.org]
- 27. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 31. MTT assay protocol | Abcam [abcam.com]
- 32. inotiv.com [inotiv.com]
- 33. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 34. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 35. 2.4. Assessment of In Vivo Anti-Inflammatory Activity of the Concoction by Using Carrageenan-Induced Rat Paw-Edema Assay [bio-protocol.org]
Methodological & Application
Applications of 2-Fluoro-2H-Imidazole in Medicinal Chemistry: A Detailed Overview
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic profile. The 2-fluoro-2H-imidazole scaffold, a five-membered heterocyclic ring with a fluorine atom at the 2-position, represents a promising building block in drug discovery. The unique electronic properties of fluorine can significantly influence the physicochemical and pharmacological properties of the parent imidazole molecule, including its metabolic stability, binding affinity to biological targets, and membrane permeability. This document provides a detailed overview of the potential applications of this compound in medicinal chemistry, including generalized experimental protocols and data presentation.
While specific data for compounds containing the this compound moiety is limited in the public domain, we can infer its potential applications and properties based on the broader class of fluorinated imidazoles and benzimidazoles, which have been more extensively studied.
Rationale for Fluorination: The Role of this compound as a Bioisostere
Fluorine is often employed as a bioisostere for a hydrogen atom or a hydroxyl group.[1][2] Its small size and high electronegativity can lead to several advantageous modifications in a drug candidate:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.[2]
-
Increased Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with amino acid residues in the target protein's binding pocket, potentially increasing binding affinity and potency.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the imidazole ring, influencing its ionization state at physiological pH. This can affect its solubility, membrane permeability, and interaction with the target.
-
Improved Membrane Permeability: In some cases, the introduction of fluorine can increase the lipophilicity of a molecule, facilitating its passage across biological membranes, including the blood-brain barrier.[3]
Potential Therapeutic Applications
Based on the known activities of related fluorinated heterocyclic compounds, this compound could be a valuable scaffold in the following therapeutic areas:
Oncology: Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The imidazole scaffold is a common motif in these drugs. Fluorination can enhance the binding affinity and selectivity of these inhibitors. For instance, fluorinated imidazo[4,5-b]pyridine derivatives have been investigated as potent Aurora kinase inhibitors for the treatment of acute myeloid leukemia.
-
Hypothetical Signaling Pathway Targeted by a this compound Kinase Inhibitor:
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by a this compound-based kinase inhibitor.
Neurodegenerative Diseases
Fluorinated compounds have shown promise in the development of therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4] The ability of fluorine to enhance blood-brain barrier penetration is particularly advantageous for central nervous system (CNS) targets. Imidazole derivatives are being explored as modulators of targets relevant to neurodegeneration.[5]
Infectious Diseases
Imidazole-based compounds have a long history as antifungal and antibacterial agents.[6][7] Fluorination can enhance the antimicrobial potency of these compounds. For example, certain fluoro-benzimidazole derivatives have demonstrated significant activity against pathogenic microorganisms.[3]
Quantitative Data
The following table summarizes representative data for fluorinated imidazole and benzimidazole derivatives from the literature to illustrate the range of activities that can be achieved. Note: This data is not for this compound specifically but for structurally related compounds.
| Compound Class | Target/Organism | Activity Metric | Value | Reference |
| Fluoro-benzimidazole derivative | Escherichia coli | MIC₉₀ | 0.49–0.98 µg/mL | [3] |
| Imidazo[4,5-b]pyridine | Aurora kinase A | IC₅₀ | 1 nM | |
| Imidazole derivative | Candida albicans (Fluconazole-resistant) | MIC | 8 µg/mL | [2] |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of this compound derivatives, based on standard medicinal chemistry practices.
General Synthesis of a this compound Derivative
A common route to substituted imidazoles is the van Leusen imidazole synthesis.[8] A plausible adaptation for a this compound derivative is outlined below.
-
Experimental Workflow for Synthesis:
Caption: Generalized workflow for the synthesis of a this compound derivative.
Protocol:
-
Reaction Setup: To a solution of a suitable fluorinated aldehyde or imine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add tosylmethyl isocyanide (TosMIC) (1.1 eq).
-
Base Addition: Cool the reaction mixture to 0 °C and add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq), portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of a this compound derivative against a target kinase.
Protocol:
-
Reagents:
-
Target kinase enzyme
-
Kinase substrate (e.g., a peptide)
-
ATP (adenosine triphosphate)
-
Test compound (this compound derivative) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, the target kinase, and the kinase substrate.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Conclusion
The this compound scaffold holds significant potential in medicinal chemistry. The strategic introduction of a fluorine atom can favorably modulate the properties of imidazole-containing compounds, leading to improved potency, selectivity, and pharmacokinetic profiles. While further research is needed to fully explore the specific applications of this compound, its potential as a core structure in the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders, is evident. The generalized protocols provided herein offer a starting point for researchers to synthesize and evaluate new drug candidates based on this promising scaffold.
References
- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 2. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clinmedkaz.org [clinmedkaz.org]
- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Synthetic Potential of 2-Fluoro-2H-imidazole: A Theoretical and Predictive Guide for Researchers
For Immediate Release
[City, State] – [Date] – While the repertoire of fluorinated building blocks in medicinal and materials chemistry continues to expand, specific application data for 2-fluoro-2H-imidazole remains largely uncharted in peer-reviewed literature. This document serves as a comprehensive theoretical guide for researchers, scientists, and drug development professionals, outlining the predicted reactivity and potential synthetic applications of this promising, yet under-explored, chemical entity. The information presented herein is based on established principles of imidazole and organofluorine chemistry, drawing analogies from well-documented 2-haloimidazole analogs.
Introduction to this compound and its Tautomer
This compound exists in tautomeric equilibrium with 2-fluoro-1H-imidazole. The 1H-tautomer is commercially available, providing a starting point for synthetic exploration. Due to the electronegativity of the fluorine atom, the C2 position of the imidazole ring is expected to be highly electrophilic, making it a prime target for nucleophilic attack. The stability and reactivity of the this compound tautomer are subjects for further computational and experimental investigation.
Table 1: Physicochemical Properties of 2-Fluoro-1H-imidazole
| Property | Value | Reference |
| CAS Number | 57212-34-7 | [1] |
| Molecular Formula | C₃H₃FN₂ | [1] |
| Molecular Weight | 86.07 g/mol | [1] |
| Appearance | White to Almost white powder to crystal | [2] |
| Purity | >97.0% (GC) | [2] |
Predicted Reactivity and Synthetic Utility
Based on the known chemistry of 2-chloro- and 2-bromoimidazoles, this compound is anticipated to be a versatile synthetic building block. The C-F bond at the C2 position, while strong, is expected to be the most labile site for substitution reactions due to the electronic nature of the imidazole ring.
Nucleophilic Aromatic Substitution (SNA r)
The primary mode of reactivity for this compound is predicted to be nucleophilic aromatic substitution. The electron-withdrawing nature of the fluorine atom, coupled with the inherent electronic properties of the imidazole ring, renders the C2 position highly susceptible to attack by a wide range of nucleophiles. This opens avenues for the synthesis of diverse 2-substituted imidazole derivatives.
-
With O-Nucleophiles: Reaction with alkoxides or phenoxides could yield 2-alkoxy- or 2-aryloxyimidazoles, respectively. These motifs are of interest in medicinal chemistry for their potential to modulate pharmacokinetic properties.
-
With N-Nucleophiles: Amines, anilines, and other nitrogen-containing nucleophiles are expected to displace the fluoride to form 2-aminoimidazole derivatives. The 2-aminoimidazole scaffold is a key pharmacophore in numerous natural products and bioactive molecules.
-
With S-Nucleophiles: Thiolates are predicted to react readily to produce 2-thioether-substituted imidazoles.
-
With C-Nucleophiles: Strong carbon nucleophiles, such as organolithium or Grignard reagents, may also participate in substitution reactions, though side reactions could be a challenge.
Palladium-Catalyzed Cross-Coupling Reactions
Drawing parallels with other 2-haloimidazoles, this compound is a potential substrate for various palladium-catalyzed cross-coupling reactions. While C-F bond activation is generally more challenging than that of C-Cl or C-Br bonds, specialized catalytic systems have been developed to facilitate such transformations.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives could lead to the formation of 2-aryl- or 2-vinylimidazoles.
-
Buchwald-Hartwig Amination: This would provide an alternative and often milder route to 2-aminoimidazoles compared to direct SNA r.
-
Sonogashira Coupling: Coupling with terminal alkynes would yield 2-alkynylimidazoles, useful precursors for further synthetic manipulations.
N-Functionalization
Similar to other imidazoles, the nitrogen atoms of 2-fluoro-1H-imidazole are nucleophilic and can be functionalized through various reactions, such as N-alkylation, N-arylation, and N-acylation. The regioselectivity of these reactions on the unsymmetrical 2-fluoro-1H-imidazole ring will likely be influenced by the electronic effects of the fluorine atom and the steric bulk of the incoming electrophile.
Electrophilic Aromatic Substitution
Electrophilic substitution on the imidazole ring is generally difficult due to the electron-deficient nature of the ring, which is further exacerbated by the presence of the electronegative fluorine atom. It is predicted that electrophilic attack at the carbon atoms of the 2-fluoroimidazole ring will be challenging and require harsh reaction conditions.
Hypothetical Experimental Protocols
Disclaimer: The following protocols are hypothetical and intended for illustrative purposes only. They have not been experimentally validated and should be approached with all necessary safety precautions in a laboratory setting.
Protocol 1: Synthesis of 2-Amino-1-methylimidazole (Hypothetical)
-
Reaction Setup: To a solution of 2-fluoro-1-methylimidazole (1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO or DMF) in a sealed reaction vessel, add the desired amine (1.2 eq) and a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 100-150 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 2-Fluoro-1H-imidazole with Phenylboronic Acid (Hypothetical)
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-fluoro-1H-imidazole (1.0 eq), phenylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent: Add a suitable solvent system (e.g., a mixture of dioxane and water).
-
Reaction Conditions: Heat the reaction mixture to reflux (80-100 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.
Potential Applications in Drug Discovery and Materials Science
The introduction of fluorine into organic molecules can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties. Therefore, derivatives of this compound are of great interest in drug discovery. The 2-aminoimidazole core is a known privileged scaffold in medicinal chemistry, and fluorinated analogs could lead to the development of novel therapeutics with improved efficacy. In materials science, the unique electronic properties of fluorinated imidazoles could be exploited in the design of novel ionic liquids, ligands for catalysis, and functional polymers.
Conclusion
While experimental data on the use of this compound as a synthetic building block is currently lacking, theoretical considerations and analogies to other 2-haloimidazoles suggest a rich and versatile chemistry. This document provides a foundational framework to inspire and guide future research into the synthetic applications of this promising fluorinated heterocycle. Experimental validation of the predicted reactivity is a critical next step to unlocking its full potential in both academic and industrial research.
References
Application Notes and Protocols for the Synthesis of Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of substituted imidazoles, targeting researchers and professionals in drug development and organic synthesis. It covers both classical and modern synthetic methodologies, presenting quantitative data in structured tables for easy comparison and including detailed procedural steps.
Introduction
The imidazole nucleus is a prominent scaffold in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. The development of efficient and versatile synthetic routes to access structurally diverse imidazole derivatives is, therefore, a critical endeavor in the field of drug discovery. This application note details several key synthetic strategies, offering step-by-step protocols and comparative data to aid in the selection and execution of the most suitable method for a given research objective.
Classical Synthetic Methods
Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski synthesis is a foundational method for the preparation of 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2][3] A modification of this reaction, where a primary amine is used in place of one equivalent of ammonia, yields N-substituted imidazoles.[2]
Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 mmol, 210 mg), benzaldehyde (1.0 mmol, 106 mg, 102 µL), and ammonium acetate (5.0 mmol, 385 mg).
-
Solvent Addition: Add glacial acetic acid (5 mL).
-
Reaction Conditions: Heat the mixture to reflux (approximately 120 °C) and maintain for 2 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 50 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL).
-
Recrystallize the crude product from ethanol to afford pure 2,4,5-triphenyl-1H-imidazole.
-
Quantitative Data for Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles [3][4]
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Lactic Acid (1 mL) | Solvent-free | - | 92 |
| 2 | 4-Chlorobenzaldehyde | Silicotungstic Acid (7.5) | Ethanol | Reflux | 94 |
| 3 | 4-Nitrobenzaldehyde | Lactic Acid (1 mL) | Solvent-free | - | 90 |
| 4 | 4-Methoxybenzaldehyde | Silicotungstic Acid (7.5) | Ethanol | Reflux | 95 |
| 5 | 2-Chlorobenzaldehyde | Lactic Acid (1 mL) | Solvent-free | - | 88 |
Logical Relationship Diagram for the Debus-Radziszewski Synthesis
Caption: Workflow of the Debus-Radziszewski imidazole synthesis.
Modern Synthetic Methods
Microwave-Assisted One-Pot Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields.[5][6] This method is particularly effective for multicomponent reactions, such as the synthesis of polysubstituted imidazoles.
Experimental Protocol: Microwave-Assisted Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles [5]
-
Reaction Setup: In a 35 mL microwave reaction vessel, suspend imidazo[1,2-a]pyrimidine-2-carbaldehyde (0.51 mmol, 75 mg), a primary amine (0.56 mmol), and p-toluenesulfonic acid (20 mol%, 19.4 mg) in ethanol (2 mL).
-
First Microwave Step (Imine Formation): Stir the mixture at room temperature for 5 minutes. Then, heat the mixture at 80 °C for 30 minutes using 100 W microwave power.
-
Second Microwave Step (Cyclization): Cool the mixture to room temperature. Add benzil (0.51 mmol, 107 mg) and ammonium acetate (2.55 mmol, 196 mg). Heat the reaction mixture at 100 °C for 80 minutes using microwave irradiation.
-
Work-up and Purification:
-
After cooling, add ice-cold water to the reaction mixture.
-
Collect the precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Quantitative Data for Microwave-Assisted Synthesis of Tetrasubstituted Imidazoles [5][6]
| Entry | Aldehyde | Primary Amine | Catalyst | Power (W) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Aniline | Cr₂O₃ (15 mmol) | 400 | 4 | 97 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | Cr₂O₃ (15 mmol) | 400 | 5 | 95 |
| 3 | 4-Nitrobenzaldehyde | Aniline | Cr₂O₃ (15 mmol) | 400 | 6 | 93 |
| 4 | Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Ethylamine | p-TsOH (20 mol%) | 100 | 30 + 80 | 80 |
| 5 | Imidazo[1,2-a]pyrimidine-2-carbaldehyde | p-Toluidine | p-TsOH (20 mol%) | 100 | 30 + 80 | 62 |
Experimental Workflow for Microwave-Assisted Synthesis
Caption: Sequential two-step, one-pot microwave-assisted synthesis.
Ultrasound-Assisted One-Pot Synthesis
Sonochemistry offers another green and efficient alternative to conventional heating methods, promoting reactions through acoustic cavitation.[7][8] This technique is particularly advantageous for multicomponent reactions, often resulting in high yields and short reaction times.
Experimental Protocol: Ultrasound-Assisted Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles [8]
-
Reaction Setup: In a 50 mL flask, charge benzil (1.0 mmol, 210 mg), an aldehyde (1.0 mmol), a primary aromatic amine (4.0 mmol), and ammonium acetate (4.0 mmol, 308 mg).
-
Catalyst and Solvent: Add nanocrystalline magnesium aluminate (0.05 g) and ethanol (2 mL).
-
Sonication: Sonicate the mixture using an ultrasound bath (50 kHz) at 60 °C. The temperature can be controlled with a water bath.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, add water to the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the product with water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure tetrasubstituted imidazole.
-
Quantitative Data for Ultrasound-Assisted Synthesis of Tetrasubstituted Imidazoles [7][8]
| Entry | Aldehyde | Primary Amine | Catalyst | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Aniline | nanocrystalline MgAl₂O₄ | 20 | 95 |
| 2 | 4-Chlorobenzaldehyde | 4-Chloroaniline | nanocrystalline MgAl₂O₄ | 25 | 92 |
| 3 | 4-Nitrobenzaldehyde | Aniline | nanocrystalline MgAl₂O₄ | 30 | 90 |
| 4 | 4-Methylbenzaldehyde | 4-Methylaniline | nanocrystalline MgAl₂O₄ | 20 | 94 |
| 5 | 2-Chlorobenzaldehyde | Aniline | 3-(N-morpholino)propane sulfonic acid | 35 | 98 |
Experimental Workflow for Ultrasound-Assisted Synthesis
Caption: One-pot ultrasound-assisted synthesis workflow.
Summary and Comparison
The choice of synthetic method for substituted imidazoles depends on several factors, including the desired substitution pattern, available starting materials, and required scale. Classical methods like the Debus-Radziszewski synthesis are robust and well-established. Modern methods, leveraging microwave and ultrasound technologies, offer significant advantages in terms of reaction speed, yields, and greener reaction conditions, making them highly attractive for high-throughput synthesis and process optimization in drug discovery. The provided protocols and data serve as a guide for researchers to select and implement the most appropriate strategy for their synthetic targets.
References
- 1. Chemistry:Debus-Radziszewski imidazole synthesis - HandWiki [handwiki.org]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Fluoro-2H-imidazole in the Design of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a versatile building block for drug design. The introduction of fluorine into small molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This document explores the potential of 2-fluoro-2H-imidazole as a novel design element in the creation of bioactive molecules. While specific data on this compound is limited, this guide provides a framework for its synthesis, potential applications, and evaluation based on the known chemistry of imidazoles and the strategic use of fluorine in drug discovery.
Physicochemical Properties of 2-Fluoro-1H-imidazole
Understanding the basic properties of the parent scaffold is crucial for its application in drug design.
| Property | Value | Source |
| Molecular Formula | C₃H₃FN₂ | [1] |
| Molecular Weight | 86.07 g/mol | [1] |
| XLogP3 | 0.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Exact Mass | 86.02802627 Da | [1] |
Potential Applications in Bioactive Molecule Design
The 2-fluoro-imidazole moiety offers several potential advantages in the design of novel therapeutics:
-
Bioisosteric Replacement: Fluorine can serve as a bioisostere for a hydrogen atom or a hydroxyl group, potentially improving target binding affinity and metabolic stability.[2]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the imidazole ring, influencing its ionization state at physiological pH and altering its interaction with biological targets.
-
Increased Membrane Permeability: In some contexts, the introduction of fluorine can enhance lipophilicity, which may improve cell membrane permeability.
-
Metabolic Blocking: Strategic placement of a fluorine atom can block sites of metabolism, thereby increasing the half-life of a drug candidate.
-
Affinity Labeling: 2-Fluoroimidazoles have been noted for their lability, suggesting they could act as electrophilic warheads in targeted covalent inhibitors.[3] This reactivity could be harnessed to design irreversible inhibitors of enzymes or receptors.
Experimental Protocols
General Synthesis of 2-Fluoroimidazoles
The synthesis of 2-fluoroimidazoles can be challenging due to the reactivity of the C2-position. A common approach involves the diazotization of a 2-aminoimidazole precursor followed by a Schiemann reaction or related fluorination method.
Protocol: Synthesis of 2-Fluoroimidazole via Diazotization-Fluorination (Hypothetical)
-
Starting Material: 2-Amino-1H-imidazole.
-
Diazotization:
-
Dissolve 2-amino-1H-imidazole in a suitable acid (e.g., tetrafluoroboric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 1-2 hours at low temperature to form the diazonium salt.
-
-
Fluorination (Schiemann-type reaction):
-
Gently warm the solution containing the diazonium tetrafluoroborate to induce decomposition and formation of the 2-fluoroimidazole.
-
Alternatively, irradiation with UV light may be employed to facilitate the reaction.[3]
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Protocol for the Synthesis of Substituted Imidazole Derivatives
Many bioactive molecules will require further substitution on the imidazole ring. A general method for creating substituted imidazoles is the Radziszewski reaction.
Protocol: Radziszewski Synthesis of a 2-Aryl-4,5-disubstituted Imidazole
-
Reactants: A 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonia (or an ammonium salt).
-
Procedure:
-
Combine the 1,2-dicarbonyl compound, the aldehyde, and a source of ammonia (e.g., ammonium acetate) in a suitable solvent (e.g., acetic acid or ethanol).
-
Reflux the mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated product by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent to obtain the pure substituted imidazole.
-
Biological Evaluation Protocols
Once a library of this compound-containing compounds is synthesized, their biological activity can be assessed using a variety of standard assays.
Protocol: In Vitro Antimicrobial Activity Assay (Broth Microdilution)
-
Materials: 96-well microtiter plates, bacterial or fungal strains, appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), synthesized compounds, and a positive control antibiotic/antifungal.
-
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the growth medium in the wells of the microtiter plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with a known antimicrobial agent) and a negative control (microorganism in medium only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Materials: Human cancer cell lines, cell culture medium (e.g., DMEM), fetal bovine serum (FBS), 96-well plates, synthesized compounds, and MTT reagent.
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Signaling Pathways and Workflows
As there is no specific information on signaling pathways modulated by this compound, a general workflow for the discovery and characterization of bioactive molecules is presented below. This logical workflow can be applied to the investigation of novel this compound derivatives.
Caption: A generalized workflow for the design and development of bioactive molecules based on a novel scaffold.
Conclusion
The this compound scaffold represents an underexplored area in medicinal chemistry with significant potential. Its unique electronic properties, conferred by the fluorine atom at the 2-position, may lead to the development of novel bioactive molecules with improved pharmacological profiles. The protocols and workflows outlined in this document provide a foundational guide for researchers to synthesize, evaluate, and optimize new chemical entities based on this promising heterocyclic motif. Further research is warranted to fully elucidate the synthetic accessibility and biological activities of this compound derivatives.
References
Application Notes and Protocols for the Analytical Characterization of Fluoroimidazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analytical characterization of fluoroimidazoles, a class of compounds with significant interest in pharmaceutical and agrochemical research. The following sections detail the principles and methodologies for techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation and quantitative analysis of fluoroimidazoles. Both ¹H and ¹⁹F NMR are highly informative. ¹⁹F NMR is particularly advantageous due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and a wide chemical shift range, which minimizes signal overlap.[1][2]
Quantitative ¹H and ¹⁹F NMR Analysis
Quantitative NMR (qNMR) allows for the determination of the purity and concentration of fluoroimidazoles without the need for identical reference standards.[3]
Experimental Protocol: Quantitative ¹H and ¹⁹F NMR
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the fluoroimidazole sample for ¹H NMR or 10-50 mg for ¹⁹F NMR.[4][5][6][7][8]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial before transferring to a high-quality 5 mm NMR tube.[4][5][7] Filtering the solution through a glass wool plug into the NMR tube is recommended to remove any particulate matter.[6]
-
Add a known amount of an internal standard with a resonance that does not overlap with the analyte signals. For ¹⁹F qNMR, a fluorinated compound with a simple spectrum, such as trifluorotoluene or 1,4-difluorobenzene, can be used.
-
-
Instrument Parameters:
-
Acquire spectra on a high-resolution NMR spectrometer.
-
For quantitative ¹⁹F NMR, use a pulse angle of 90°.[9]
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full magnetization recovery. A typical starting point is a delay of 30-60 seconds.
-
Ensure the spectral width is sufficient to encompass all signals of interest.
-
For accurate quantification, avoid ¹H decoupling during ¹⁹F acquisition to prevent Nuclear Overhauser Effect (NOE) distortions, or use an inverse-gated decoupling sequence.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the concentration or purity of the fluoroimidazole using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * Purity_IS
Where:
-
I = Integral value
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Table 1: Representative ¹H and ¹⁹F NMR Data for Fluoroimidazoles
| Compound | Solvent | Nucleus | Chemical Shift (ppm) | Coupling Constant (J in Hz) |
| 2-Fluoroimidazole | D₂O | ¹H | 7.25 (d) | J(H,F) = 2.5 |
| ¹⁹F | -135.0 (d) | J(F,H) = 2.5 | ||
| 4(5)-Fluoroimidazole | D₂O | ¹H | 7.50 (s), 7.05 (d) | J(H,F) = 3.0 |
| ¹⁹F | -150.0 (t) | J(F,H) = 3.0 | ||
| 1-Methyl-2-fluoroimidazole | CDCl₃ | ¹H | 6.90 (d), 6.80 (d), 3.60 (s) | J(H,F) = 2.0, J(H,H) = 1.5 |
| ¹⁹F | -138.0 (m) | |||
| 1-Methyl-4-fluoroimidazole | CDCl₃ | ¹H | 7.30 (s), 6.70 (d), 3.55 (s) | J(H,F) = 3.5 |
| ¹⁹F | -152.0 (q) | J(F,H) = 3.5 |
Note: Chemical shifts are referenced to TMS for ¹H and CFCl₃ for ¹⁹F. Data is illustrative and may vary based on specific substitution patterns and experimental conditions.
Diagram 1: Workflow for Quantitative NMR Analysis
Caption: Workflow for quantitative NMR analysis of fluoroimidazoles.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of fluoroimidazoles in complex mixtures. Reversed-phase HPLC is commonly employed.
Experimental Protocol: Reversed-Phase HPLC for Fluoroimidazole Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the fluoroimidazole sample.
-
Dissolve the sample in a suitable solvent, typically the mobile phase or a solvent miscible with it, to a concentration of about 1 mg/mL.[10]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[10]
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[10][12]
-
Elution: Isocratic or gradient elution can be used. A gradient elution, where the proportion of the organic modifier is increased over time, is often effective for separating mixtures with components of varying polarities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[10]
-
Column Temperature: Maintain a constant column temperature, for example, at 30°C, to ensure reproducible retention times.[10]
-
Detection: UV detection at a wavelength where the fluoroimidazole shows maximum absorbance (e.g., 220-280 nm) is common.[11][13]
-
-
Data Analysis:
-
Identify peaks based on their retention times compared to a standard.
-
For quantitative analysis, create a calibration curve by injecting known concentrations of a fluoroimidazole standard and plotting the peak area against concentration.
-
Table 2: Example HPLC Method Parameters for Fluoroimidazole Separation
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Diagram 2: Logical Flow of HPLC Method Development
Caption: Logical flow for developing an HPLC method for fluoroimidazoles.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structure of fluoroimidazoles. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for the analysis of complex mixtures.
Experimental Protocol: LC-MS/MS Analysis of Fluoroimidazoles
-
Sample Preparation:
-
Prepare samples as for HPLC analysis, but at a lower concentration (e.g., 1-10 µg/mL).[14]
-
Ensure the solvent is compatible with the mass spectrometer's ionization source (e.g., electrospray ionization - ESI). Volatile buffers like ammonium acetate or ammonium formate are preferred over non-volatile salts.
-
-
LC-MS/MS Parameters:
-
LC Conditions: Use an HPLC method similar to the one described above, but it may need to be adapted for compatibility with the MS detector (e.g., using volatile mobile phase additives).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for imidazole-containing compounds and is typically operated in positive ion mode.
-
Mass Analyzer: A triple quadrupole or an ion trap/time-of-flight (IT-TOF) mass spectrometer can be used.
-
MS Scan Mode:
-
Full Scan (MS1): To determine the molecular weight of the components.
-
Product Ion Scan (MS/MS): To obtain fragmentation patterns for structural elucidation. The precursor ion (the molecular ion, [M+H]⁺) is selected and fragmented.
-
-
-
Data Analysis:
-
Identify the molecular ion peak in the full scan spectrum.
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure. Common fragmentation pathways for imidazole-containing compounds involve cleavage of the imidazole ring and losses of substituents.
-
Table 3: Common Mass Spectral Fragments for a Hypothetical Substituted Fluoroimidazole
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| [M+H]⁺ | [M+H - HF]⁺ | HF | Loss of hydrogen fluoride |
| [M+H]⁺ | [M+H - HCN]⁺ | HCN | Cleavage of the imidazole ring |
| [M+H]⁺ | [M+H - R]⁺ | R | Loss of a substituent group |
Note: Fragmentation patterns are highly dependent on the specific structure of the fluoroimidazole and the collision energy used.
Diagram 3: Signaling Pathway of LC-MS/MS Analysis
Caption: Signal and data flow in an LC-MS/MS system.
X-ray Crystallography
X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state. The primary challenge is often growing a single crystal of sufficient quality.
Experimental Protocol: Single Crystal Growth for X-ray Diffraction
-
Purification: The fluoroimidazole sample must be of high purity (>99%).
-
Solvent Selection:
-
Identify a solvent in which the compound is moderately soluble.[15]
-
Also, identify a "non-solvent" or "anti-solvent" in which the compound is poorly soluble but is miscible with the first solvent.
-
-
Crystallization Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent over several days to weeks.[16][17]
-
Solvent Diffusion (Layering): Dissolve the compound in a small amount of a dense solvent in a narrow tube (e.g., an NMR tube). Carefully layer a less dense non-solvent on top. Over time, the solvents will diffuse into each other, reducing the solubility of the compound and promoting crystal growth at the interface.[18]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a non-solvent. The vapor of the non-solvent will slowly diffuse into the solution, causing the compound to crystallize.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature or below.[17][18]
-
-
Crystal Harvesting and Analysis:
-
Once suitable crystals have formed (typically 0.1-0.5 mm in each dimension), carefully remove them from the solution.
-
Mount a single crystal on a goniometer head and place it in the X-ray diffractometer.
-
Collect the diffraction data and solve the crystal structure using appropriate software.
-
Table 4: Common Solvents for Small Molecule Crystallization
| Good Solvents (for dissolving) | Anti-Solvents (for precipitating) |
| Dichloromethane | Hexane |
| Acetone | Water |
| Ethyl Acetate | Diethyl Ether |
| Methanol | Toluene |
| Acetonitrile | Pentane |
Diagram 4: Decision Tree for Crystal Growth Method Selection
Caption: Decision tree for selecting a suitable crystal growth method.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biophysics.org [biophysics.org]
- 3. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. cif.iastate.edu [cif.iastate.edu]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. chemrxiv.org [chemrxiv.org]
- 10. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 11. researchgate.net [researchgate.net]
- 12. iosrphr.org [iosrphr.org]
- 13. ptfarm.pl [ptfarm.pl]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. How To [chem.rochester.edu]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 17. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 18. iucr.org [iucr.org]
Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Imidazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and functional properties.[1][2][3] Microwave-assisted organic synthesis has emerged as a green and efficient methodology, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity.[4][5] This document provides detailed application notes and protocols for the microwave-assisted synthesis of various imidazole derivatives, with a focus on reproducibility and scalability.
The use of microwave irradiation in the synthesis of imidazoles, such as in the Debus-Radziszewski reaction, provides a rapid and environmentally benign alternative to traditional methods.[6][7][8] This technique is applicable to a wide range of substrates, leading to the efficient formation of di-, tri-, and tetrasubstituted imidazoles.[5][6]
I. One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles
The one-pot, multi-component synthesis of 2,4,5-trisubstituted imidazoles is one of the most widely used methods, often employing the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[9] Microwave irradiation significantly accelerates this process.
Protocol 1: Catalyst-Free Synthesis of 2,4,5-Triarylimidazoles (Lophine Derivatives)
This protocol describes a solvent-free, catalyst-free approach for the synthesis of 2,4,5-triarylimidazoles.[10]
Experimental Protocol:
-
In a 10 mL microwave vial, combine benzil (1.0 mmol), a substituted aryl aldehyde (1.0 mmol), and ammonium acetate (3.0 mmol).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 110-120°C for 3-5 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add ice-cold water to the vial to precipitate the solid product.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2,4,5-triarylimidazole.
Data Presentation:
| Entry | Aldehyde | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | 300 | 3 | 95 | [10] |
| 2 | 4-Chlorobenzaldehyde | 300 | 4 | 92 | [10] |
| 3 | 4-Methoxybenzaldehyde | 300 | 3.5 | 96 | [10] |
| 4 | 4-Nitrobenzaldehyde | 300 | 5 | 89 | [10] |
Experimental Workflow:
Caption: Workflow for catalyst-free synthesis of lophine derivatives.
II. Catalytic Synthesis of Trisubstituted Imidazoles
The use of catalysts can further enhance the efficiency and substrate scope of the microwave-assisted synthesis of imidazoles.
Protocol 2: Cupric Chloride Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles
This method utilizes cupric chloride (CuCl₂·2H₂O) as an efficient and readily available catalyst under solvent-free conditions.[11]
Experimental Protocol:
-
In a 50 mL beaker, thoroughly mix the aldehyde (1.0 mmol), benzil (1.0 mmol), ammonium acetate (2.5 mmol), and cupric chloride (10 mol%).
-
Place the beaker in a microwave oven and irradiate at 300W for the specified time (see table).
-
Monitor the reaction by TLC (petroleum ether: ethyl acetate = 9:1).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Recrystallize the crude product from ethanol for purification.
Data Presentation:
| Entry | Aldehyde | Time (min) | Yield (%) | Reference |
| 1 | 4-Methoxybenzaldehyde | 12 | 92 | [11] |
| 2 | 4-Chlorobenzaldehyde | 15 | 90 | [11] |
| 3 | Benzaldehyde | 15 | 88 | [11] |
| 4 | 3-Nitrobenzaldehyde | 18 | 85 | [11] |
Protocol 3: TMSOTf-Catalyzed Synthesis of Trisubstituted Imidazoles
This protocol employs trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a mild Lewis acid catalyst and hexamethyldisilazane (HMDS) as a nitrogen source.[12]
Experimental Protocol:
-
To a dry 15 mL microwave vial, add the 1,2-diketone (1.0 equiv.), aryl aldehyde (2.0 equiv.), TMSOTf (0.1 equiv.), and HMDS (5.0 equiv.) at room temperature.
-
Seal the vial and place it in a microwave reactor.
-
Stir the mixture at 150°C for 30 minutes.
-
After the reaction, cool the mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and dilute with water.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (ethyl acetate/hexane gradient).
Data Presentation:
| Entry | 1,2-Diketone | Aldehyde | Time (min) | Yield (%) | Reference |
| 1 | Benzil | Benzaldehyde | 30 | 92 | [12] |
| 2 | Benzil | 4-Fluorobenzaldehyde | 30 | 95 | [12] |
| 3 | 4,4'-Dimethoxybenzil | Benzaldehyde | 30 | 88 | [12] |
| 4 | Anisoin | 4-Methylbenzaldehyde | 30 | 90 | [12] |
Logical Relationship of Multi-Component Reaction:
Caption: Key components for microwave-assisted imidazole synthesis.
III. Synthesis of Tetrasubstituted Imidazoles
The synthesis can be extended to produce 1,2,4,5-tetrasubstituted imidazoles by including a primary amine in the reaction mixture.
Protocol 4: Sequential One-Pot Synthesis of Imidazo[1,2-a]pyrimidine-Containing Tetrasubstituted Imidazoles
This method describes a sequential, two-step, one-pot synthesis catalyzed by p-toluenesulfonic acid (p-TsOH) under microwave irradiation.[5]
Experimental Protocol:
-
Step 1 (Imine Formation):
-
In a microwave vial, dissolve imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 mmol) and a primary amine (1.0 mmol) in ethanol (5 mL).
-
Add p-TsOH (20 mol%) to the mixture.
-
Irradiate in a microwave reactor at 80°C for 5 minutes.
-
-
Step 2 (Cyclocondensation):
-
To the same vial, add benzil (1.0 mmol) and ammonium acetate (1.2 mmol).
-
Continue microwave irradiation at 120°C for 20 minutes.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
After cooling, pour the reaction mixture into an ice-water mixture (50 mL).
-
Stir for 30 minutes.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Purify by crystallization from an appropriate solvent.
-
Data Presentation:
| Entry | Primary Amine | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | p-Toluidine | 120 | 20 | 62 | [5] |
| 2 | Aniline | 120 | 20 | 55 | [5] |
| 3 | Benzylamine | 120 | 20 | 75 | [5] |
| 4 | Cyclohexylamine | 120 | 20 | 80 | [5] |
Signaling Pathway Relevance:
While the direct signaling pathways for these newly synthesized compounds are subject to further biological evaluation, substituted imidazoles are known to act as inhibitors of various kinases, such as p38 MAP kinase and B-Raf kinase, which are crucial components of signaling pathways involved in inflammation and cancer.
Caption: Potential inhibition of a kinase signaling pathway by imidazole derivatives.
Microwave-assisted synthesis is a powerful tool for the rapid and efficient production of a wide array of imidazole derivatives. The protocols outlined in these application notes provide robust starting points for researchers in medicinal chemistry and drug discovery. The advantages of this technology, including reduced reaction times, higher yields, and cleaner reaction profiles, make it an attractive and sustainable alternative to conventional synthetic methods.[4] Further exploration of the biological activities of these compounds is warranted to uncover their therapeutic potential.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. citedrive.com [citedrive.com]
- 5. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. jetir.org [jetir.org]
- 8. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach : Oriental Journal of Chemistry [orientjchem.org]
- 9. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Handling and Storage of 2-Fluoro-1H-imidazole hydrochloride
Document ID: AN-FIMH-HS-202510 Version: 1.0 For: Researchers, scientists, and drug development professionals.
Introduction
2-Fluoro-1H-imidazole hydrochloride (CAS: 42309-92-2) is a fluorinated heterocyclic compound utilized as a key building block in synthetic organic chemistry.[1] Its applications include the synthesis of pharmaceutical intermediates, such as cephalosporins, and other novel chemical entities.[1] Proper handling and storage of this reagent are critical to ensure its stability, minimize safety risks, and maintain experimental integrity. These notes provide detailed protocols and safety information for laboratory use.
Physicochemical and Safety Data
The following tables summarize key quantitative data for 2-fluoro-1H-imidazole hydrochloride.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 42309-92-2 | [2][3][4] |
| Molecular Formula | C₃H₄ClFN₂ | [1][3][5] |
| Molecular Weight | 122.53 g/mol | [3][4][5] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | ≥95% | [2][3] |
| InChI Key | PGQMOPKRUZDRSC-UHFFFAOYSA-N |[2][3][5] |
Table 2: Hazard Identification and Safety Information
| Identifier | Description | Source |
|---|---|---|
| Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[2] |
Protocols
Protocol for Receiving and Storage
This protocol outlines the steps for safely receiving and storing 2-fluoro-1H-imidazole hydrochloride.
Materials:
-
Sealed container of 2-fluoro-1H-imidazole hydrochloride
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
-
Designated refrigerator or cold room (2-8°C)
-
Inert gas source (Nitrogen or Argon)
-
Logbook for chemical inventory
Methodology:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Do not accept a compromised package.
-
PPE: Before handling, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, hazard warnings, and date of receipt.
-
Inert Atmosphere: This compound should be stored under an inert atmosphere to prevent degradation.[1][2] If the container has been opened, gently flush the headspace with dry nitrogen or argon before resealing.
-
Storage Temperature: Place the sealed container in a designated refrigerator or cold room maintained at 2-8°C.[1][2] This storage area should be reserved for chemical reagents and clearly marked.
-
Inventory Log: Record the receipt date, quantity, and storage location in the laboratory's chemical inventory log.
Protocol for Handling and Weighing
This protocol describes the procedure for safely handling and weighing the solid compound for experimental use.
Materials:
-
2-Fluoro-1H-imidazole hydrochloride
-
Chemical fume hood
-
Analytical balance
-
Spatula and weigh boat/paper
-
Appropriate glassware for the experiment
-
PPE (as listed in 3.1)
Methodology:
-
Work Area Preparation: Conduct all handling operations within a certified chemical fume hood to mitigate inhalation risks.
-
Equilibration: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture, which could degrade the compound.
-
Weighing:
-
Place a weigh boat or paper on the analytical balance and tare.
-
Carefully transfer the desired amount of the solid using a clean spatula.
-
Avoid generating dust. If dust is observed, gently wipe the area with a damp cloth or paper towel, which should then be disposed of as chemical waste.
-
-
Container Resealing: After dispensing, securely reseal the container. If required, flush the headspace with an inert gas before tightening the cap.
-
Transfer: Immediately transfer the weighed compound to the reaction vessel within the fume hood.
-
Cleanup: Clean the spatula and the balance area thoroughly. Dispose of any contaminated materials (e.g., weigh boat, gloves) in the designated solid chemical waste container.
Emergency Protocol: Spill and Exposure
This protocol outlines the immediate actions to be taken in the event of a spill or personal exposure.
Materials:
-
Spill kit (containing absorbent pads, sand, or other inert absorbent material)
-
Waste disposal bags and labels
-
Safety shower and eyewash station
-
PPE (as listed in 3.1)
Methodology for Spills:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large.
-
Control Vapors: Ensure the area is well-ventilated, preferably within a fume hood, to control dust and vapors.
-
Containment: For a small spill, cover it with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled waste disposal container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water, if compatible), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Methodology for Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and provide plenty of water to drink. Seek immediate medical attention.
Visualizations
Workflow for Chemical Handling
The following diagram illustrates the standard workflow from receiving the chemical to its final disposal.
References
- 1. 2-Fluoro-1H-iMidazole hydrochloride | 42309-92-2 [amp.chemicalbook.com]
- 2. 2-Fluoro-1H-imidazole hydrochloride | 42309-92-2 [sigmaaldrich.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 2-Fluoro-1H-iMidazole hydrochloride | CAS:42309-92-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 5. 2-Fluoro-1H-imidazole hydrochloride | C3H4ClFN2 | CID 12624627 - PubChem [pubchem.ncbi.nlm.nih.gov]
Applications of Imidazole-Based Fluorophores: A Detailed Guide for Researchers
Introduction
Imidazole, a five-membered aromatic heterocycle, is a versatile scaffold in the design of fluorescent probes due to its unique electronic properties, metal-binding affinity, and tunable fluorescence response.[1] Its derivatives have emerged as powerful tools in various scientific fields, including chemical biology, materials science, and drug development.[2] This document provides detailed application notes and protocols for the use of imidazole-based fluorophores in key research areas, targeting researchers, scientists, and drug development professionals.
I. Sensing of Ions and Small Molecules
Imidazole-based fluorophores have been extensively developed as chemosensors for a wide range of analytes, including metal ions and anions, owing to the coordinating ability of the imidazole nitrogen atoms.[3][4] These sensors often operate via mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET), leading to detectable changes in their fluorescence properties upon analyte binding.
A. Metal Ion Detection
The imidazole moiety's ability to coordinate with metal ions makes it an excellent component for fluorescent sensors targeting specific cations.[4][5]
| Fluorophore/Probe | Target Ion | Detection Limit | Solvent System | Fluorescence Change | Reference |
| 2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl) phenol (TS) | Cu²⁺ | 0.09 µM | CH₃CN/H₂O (90 v/v) | Quenching | [4][6] |
| 2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl) phenol (AS) | Cu²⁺ | 0.28 µM | CH₃CN/H₂O (90 v/v) | Quenching | [4][6] |
| 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole 1 | Cu²⁺ | Not Specified | Not Specified | Quenching | [7] |
| 5-(2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole) | Hg²⁺ | 5.3 nM | Organic semi-aqueous | Quenching | [8] |
| [Cd(TIPA)(suc)₀.₅(NO₃)·1/2H₂O]n (MOF 1) | Fe³⁺ | Not Specified | Not Specified | Quenching | [9] |
| 4-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]aniline(L) | Ag⁺ | 3.0×10⁻¹¹ mol/L | H₂O/CH₃OH(19:1, v/v) | Enhancement | [10] |
This protocol describes the general procedure for utilizing the fluorescent chemosensor TS for the detection of copper (II) ions in an aqueous solution.[4][6]
Materials:
-
2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl) phenol (TS) stock solution (e.g., 1 mM in CH₃CN).
-
Stock solutions of various metal ions (e.g., Cu²⁺, Pb²⁺, K⁺, Zn²⁺, Ag⁺, Co²⁺, Cd²⁺, Ni²⁺, Ba²⁺, etc.) in deionized water.
-
CH₃CN and deionized water.
-
Fluorescence spectrophotometer.
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the TS sensor (e.g., 10 µM) in a CH₃CN/H₂O (90:10 v/v) mixture.
-
Fluorescence Measurement:
-
Transfer 2 mL of the TS sensor solution into a quartz cuvette.
-
Record the fluorescence emission spectrum (e.g., excitation at 320 nm, emission range 400-600 nm). The emission maximum should be around 460.90 nm.[6]
-
-
Titration with Cu²⁺:
-
To the cuvette containing the sensor solution, add incremental amounts of the Cu²⁺ stock solution (e.g., 0, 0.2, 0.4, ... equivalents).
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum. A gradual decrease in fluorescence intensity should be observed with increasing Cu²⁺ concentration.
-
-
Selectivity Study:
-
To separate cuvettes containing the TS sensor solution, add an excess (e.g., 10 equivalents) of other metal ion stock solutions.
-
Record the fluorescence emission spectra and compare the changes to that observed with Cu²⁺ to confirm selectivity.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Cu²⁺ to determine the detection limit.
-
References
- 1. Imidazole Derivatives as ON/OFF Fluorescent Chemosensor to Detect Mercury Ion: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. seejph.com [seejph.com]
- 5. iqac.unigoa.ac.in [iqac.unigoa.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. Turn-off fluorescence of imidazole-based sensor probe for mercury ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 9. Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caod.oriprobe.com [caod.oriprobe.com]
Application Notes and Protocols for Fluoroaromatic 2H-Imidazole Derivatives in Optical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fluoroaromatic 2H-imidazole derivatives as versatile fluorophores in optical analysis. The focus is on their application as pH sensors, leveraging their unique photophysical properties. Detailed protocols for their synthesis and application are provided to facilitate their adoption in research and development settings.
Introduction
Fluoroaromatic 2H-imidazole derivatives are a class of "push-pull" fluorophores characterized by an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. The 2H-imidazole core, substituted with a perfluorophenyl group, acts as a key component of the electron-accepting moiety. This architecture gives rise to interesting photophysical properties, including intramolecular charge transfer (ICT), which makes them sensitive to their local environment, particularly pH.[1] These compounds exhibit strong fluorescence emission and high quantum yields, making them suitable for various optical sensing and bioimaging applications.[1][2][3]
Key Applications
The primary application of these fluoroaromatic 2H-imidazole derivatives is in pH sensing . They can function as "turn-on" fluorescent probes, where their fluorescence intensity changes significantly in response to pH variations.[1] This property is particularly valuable for measuring pH in biological samples, such as saliva, and for cellular imaging.[1] Additionally, imidazole derivatives have been explored for the detection of various analytes, including metal ions and reactive oxygen species, and for two-photon bioimaging.
Data Presentation
The photophysical properties of representative fluoroaromatic 2H-imidazole-based push-pull fluorophores are summarized in the tables below. These tables provide a comparative overview of their absorption and emission characteristics, as well as their quantum yields in different solvent environments.
Table 1: Photophysical Properties of 2H-Imidazole-Derived Push-Pull Fluorophores [1][2][3]
| Compound Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |
| 2H-Imidazole-derived push-pull fluorophores | 250–400 | up to 617 | up to 99% |
| Fluoroaromatic 2H-imidazole-based fluorophores | Not Specified | 470–610 | Not Specified |
| 2-Fluoroaryl-1,2,3-triazole fluorophores | Not Specified | 330–440 | >99% |
Table 2: pH-Dependent Optical Properties of a Synthetic Fluorescent Imidazole Derivative [4]
| Condition | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |
| Acidic (Protonated) | 360 | 600 |
| Neutral | 430 | 560 |
| Basic (Deprotonated) | 477 | 530 |
Signaling Pathway and Experimental Workflow Diagrams
pH Sensing Mechanism
The pH sensing mechanism of these fluoroaromatic 2H-imidazole probes is based on a deprotonation-induced "turn-on" fluorescence response. In an acidic environment, the imidazole nitrogen is protonated, which can quench the fluorescence. As the pH increases, deprotonation occurs, leading to an enhancement of the intramolecular charge transfer and a subsequent increase in fluorescence emission.
Caption: Deprotonation-induced "turn-on" pH sensing mechanism.
General Experimental Workflow for Synthesis
The synthesis of these complex fluorophores often involves a multi-step process, with the key step being a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This allows for the modular assembly of the donor and acceptor moieties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Photophysical, and AIE Properties of 2H-Imidazole-Derived Push-Pull Fluorophores › Обзор исследований [sciencedata.urfu.ru]
- 4. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-2H-imidazole
Welcome to the technical support center for the synthesis of 2-fluoro-2H-imidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-fluoro-1H-imidazole?
The most established method for the synthesis of 2-fluoro-1H-imidazole (a tautomer of this compound) is the Balz-Schiemann reaction.[1][2] This reaction involves the diazotization of 2-aminoimidazole to form an intermediate diazonium salt, followed by fluorination.[1][2]
Q2: Why is direct fluorination of imidazole not a preferred method?
Direct fluorination of the imidazole ring is challenging. It often leads to a mixture of products with low yields and poor regioselectivity. The imidazole ring is susceptible to attack at multiple positions, and controlling the reaction to selectively introduce a fluorine atom at the C2 position is difficult.
Q3: What are the main challenges associated with the Balz-Schiemann reaction for 2-fluoroimidazole synthesis?
The primary challenges include the instability of the intermediate imidazole diazonium salts and the need for specific conditions to induce fluorination.[3] Thermal decomposition of these salts can be hazardous and may lead to undesired byproducts.[3] Photochemical decomposition is often employed to achieve cleaner and more controlled fluorination.[1]
Q4: What is the role of photochemistry in this synthesis?
UV irradiation is used to promote the decomposition of the 2-imidazole diazonium tetrafluoroborate intermediate, leading to the formation of the C-F bond.[1][3] This photochemical approach often provides higher yields and fewer side products compared to thermal decomposition.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Balz-Schiemann reaction of 2-aminoimidazole.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diazonium Salt | Incomplete diazotization of 2-aminoimidazole. | - Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to maintain the stability of the diazonium salt. - Use a slight excess of sodium nitrite to ensure complete conversion. - Vigorously stir the reaction mixture to ensure proper mixing of reagents. |
| Decomposition of the diazonium salt during formation. | - Maintain a low temperature throughout the diazotization process. - Use the diazonium salt immediately in the next step without prolonged storage. | |
| Low Yield of 2-Fluoroimidazole | Inefficient decomposition of the diazonium tetrafluoroborate. | - If using photochemical decomposition, ensure the UV lamp is of the appropriate wavelength and intensity. - Optimize the irradiation time; insufficient time will lead to incomplete reaction, while excessive time may cause product degradation. - Consider using a solvent that is transparent to the UV wavelength being used. |
| Formation of side products during fluorination. | - Ensure the diazonium salt is free of impurities before decomposition. - In photochemical reactions, the use of low or non-polar solvents can sometimes improve yields.[3] - If thermal decomposition is used, carefully control the temperature to minimize charring and the formation of tarry byproducts. | |
| Product Contamination | Presence of unreacted starting materials or byproducts. | - Purify the crude product using column chromatography on silica gel. - Recrystallization from an appropriate solvent can also be effective for purification. |
| Hydrolysis of the product. | - Work-up the reaction under anhydrous conditions as much as possible. - Store the final product in a dry environment. | |
| Difficulty in Isolating the Product | The product may be volatile or have high solubility in the reaction solvent. | - Use a rotary evaporator at low temperature and reduced pressure to remove the solvent. - Perform extraction with a suitable organic solvent. |
Key Experimental Protocol: Synthesis of 2-Fluoro-1H-imidazole via Balz-Schiemann Reaction
This protocol is a generalized procedure based on the principles of the Balz-Schiemann reaction adapted for 2-aminoimidazole. Researchers should optimize conditions based on their specific laboratory setup and available equipment.
Step 1: Diazotization of 2-Aminoimidazole
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminoimidazole sulfate in an aqueous solution of tetrafluoroboric acid (HBF₄). Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution of 2-aminoimidazole sulfate. Maintain the temperature below 5 °C throughout the addition.
-
Isolation of Diazonium Salt: After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C. The 2-imidazole diazonium tetrafluoroborate will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Photochemical Fluorination
-
Reaction Setup: Suspend the dried 2-imidazole diazonium tetrafluoroborate in a suitable solvent (e.g., an ionic liquid or a low-polarity solvent) in a quartz reaction vessel equipped with a magnetic stirrer and a cooling system.[3]
-
Photolysis: Irradiate the suspension with a high-pressure mercury lamp while maintaining a low reaction temperature. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to obtain pure 2-fluoro-1H-imidazole.
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023) | Zhangtao Zhou [scispace.com]
- 3. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Imidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated imidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying fluorinated imidazoles?
The primary methods for purifying fluorinated imidazoles are column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) is also extensively used for both purification and purity analysis.
Q2: How does the fluorine substitution affect the purification strategy?
The presence of fluorine atoms can significantly alter the polarity and reactivity of the imidazole ring. For instance, the high electronegativity of fluorine can reduce the basicity of the imidazole nitrogens, potentially affecting their interaction with silica gel in normal-phase chromatography. The choice of protecting groups on the imidazole ring also plays a crucial role in the success of the purification.
Q3: What are the key considerations for developing an HPLC method for purity analysis of fluorinated imidazoles?
Key parameters to consider when developing an HPLC method include the choice of column, mobile phase composition, and detector. For fluorinated imidazoles, reverse-phase columns (such as C8 or C18) are commonly employed. The mobile phase often consists of a mixture of water or buffer and an organic solvent like acetonitrile or methanol.[1][2][3][4] The addition of ion-pairing agents like trifluoroacetic acid (TFA) or octane sulfonic acid may be necessary to improve the retention and peak shape of basic imidazole compounds on reverse-phase columns.[5]
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of my fluorinated imidazole from impurities on silica gel.
-
Potential Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal for separating your compound from closely related impurities.
-
Troubleshooting Tip: Perform a systematic screening of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Gradient elution, where the polarity of the solvent system is gradually increased, can also be effective.
-
-
Potential Cause 2: Interaction with Silica Gel. The acidic nature of silica gel can sometimes lead to peak tailing or irreversible adsorption of basic imidazole compounds.
-
Troubleshooting Tip: Consider using neutral alumina for column chromatography, which can be less harsh on acid-sensitive compounds.[6] Alternatively, adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent can help to suppress unwanted interactions with the silica gel.
-
-
Potential Cause 3: Co-elution with a Trityl Protecting Group. If a trityl protecting group is used, its removal and subsequent purification can be challenging.
-
Troubleshooting Tip: After deprotection, an acidic workup can be employed to protonate the imidazole, making it water-soluble and allowing for the extraction of the non-polar trityl alcohol with an organic solvent.[7]
-
Workflow for Column Chromatography Troubleshooting
Caption: Troubleshooting workflow for column chromatography.
Recrystallization
Issue: My fluorinated imidazole does not crystallize or oils out.
-
Potential Cause 1: Incorrect Solvent Choice. The solubility of your compound in the chosen solvent may be too high or too low.
-
Troubleshooting Tip: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Screen a variety of solvents with different polarities. A two-solvent system (one in which the compound is soluble and another in which it is insoluble) can also be effective. For example, some fluorinated imidazoles have been successfully recrystallized from an isopropanol/diethyl ether mixture.[7]
-
-
Potential Cause 2: Presence of Impurities. Impurities can inhibit crystal formation.
-
Troubleshooting Tip: Try to pre-purify the crude material using a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.
-
-
Potential Cause 3: Supersaturation. The solution may be supersaturated, preventing crystallization.
-
Troubleshooting Tip: Try scratching the inside of the flask with a glass rod to induce crystal formation. Seeding the solution with a small crystal of the pure compound can also initiate crystallization.
-
General Experimental Workflow for Purification
Caption: General workflow for purification and analysis.
Data Presentation
Table 1: HPLC Conditions for Analysis of Imidazole Derivatives
| Compound Class | Column | Mobile Phase | Detection | Reference |
| [18F]Fluoromisonidazole | C18 | Gradient of water and acetonitrile | UV and Radioactivity | [1][2] |
| Imidazole Anti-Infectives | C8 | Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.2 | UV (300 nm) | [3][4] |
| General Imidazoles | C18 | 20mM potassium phosphate monobasic with 10mM octane sulfonic acid, pH 7.0; 95% buffer: 5% MeOH | UV (220 nm) | [5] |
| Fluorinated Amphiphiles | C8 | Gradient of 0.1% TFA in water and 0.1% TFA in trifluoroethanol | UV (210 nm) | [8] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: A slurry of silica gel in the initial, low-polarity eluent is prepared.
-
Column Packing: The slurry is poured into the column and allowed to pack under pressure.
-
Sample Loading: The crude product is dissolved in a minimal amount of the appropriate solvent and loaded onto the column.
-
Elution: The column is eluted with the chosen solvent system, either isocratically or with a gradient of increasing polarity.
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified compound.[9]
Protocol 2: General Procedure for Recrystallization
-
Dissolution: The crude solid is dissolved in the minimum amount of a suitable hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.
-
Cooling: The solution is allowed to cool slowly to room temperature, and then may be further cooled in an ice bath to promote crystallization.
-
Crystal Collection: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of cold solvent.
-
Drying: The crystals are dried under vacuum to remove any residual solvent.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO) [inis.iaea.org]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 6. One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCCC 2002, Volume 67, Issue 9, Abstracts pp. 1335-1344 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Technical Support Center: Synthesis of Halogenated Imidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of halogenated imidazoles.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the halogenation of imidazoles.
Issue 1: Poor Regioselectivity (Halogenation at undesired positions)
Question: My halogenation reaction is yielding a mixture of regioisomers. How can I improve the selectivity for the desired position (e.g., C2, C4, or C5)?
Answer: Achieving high regioselectivity in the halogenation of imidazoles is a common challenge due to the electronic nature of the imidazole ring. The C4 and C5 positions are often more susceptible to electrophilic attack. Here are several strategies to control the position of halogenation:
-
Protecting Groups: The use of protecting groups on the imidazole nitrogen (N1) is a highly effective strategy to direct halogenation. The choice of protecting group can influence the electronic distribution within the ring and sterically hinder certain positions. For instance, a bulky protecting group can favor halogenation at a less sterically hindered position. The 2-(trimethylsilyl)ethoxymethyl (SEM) group has been used to direct arylation, and similar principles can be applied to halogenation.[1]
-
Directed Metalation: A powerful technique involves the use of a directing group to achieve regioselective lithiation, followed by quenching with an electrophilic halogen source. For example, a benzyloxy group at the N1 position can direct lithiation to the C5 position after protecting the C2 position.[2] Similarly, metal-halogen exchange reactions on pre-halogenated imidazoles can provide access to specific regioisomers.[3][4]
-
Choice of Halogenating Agent and Reaction Conditions: The reactivity of the halogenating agent and the reaction conditions (solvent, temperature, catalyst) can significantly impact regioselectivity. Milder halogenating agents may offer better control. For instance, N-halosuccinimides (NCS, NBS, NIS) are commonly used and their selectivity can be tuned by the reaction environment.[5] Using hexafluoroisopropanol (HFIP) as a solvent has been shown to provide high regioselectivity in the halogenation of arenes and heterocycles.[6]
-
pH Control: In aqueous media, the pH can influence the protonation state of the imidazole ring, thereby affecting its reactivity and the position of electrophilic attack.
Troubleshooting Workflow for Poor Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity in imidazole halogenation.
Issue 2: Over-halogenation or Formation of Polyhalogenated Products
Question: My reaction is producing di- or tri-halogenated imidazoles instead of the desired mono-halogenated product. How can I prevent this?
Answer: Over-halogenation occurs when the initially formed mono-halogenated imidazole is more reactive towards the halogenating agent than the starting material. To control the degree of halogenation, consider the following approaches:
-
Stoichiometry Control: Carefully control the stoichiometry of the halogenating agent. Use of 1.0 to 1.1 equivalents of the halogenating agent is often recommended to favor mono-halogenation.
-
Slow Addition: Add the halogenating agent slowly to the reaction mixture. This maintains a low concentration of the halogenating agent, reducing the likelihood of the mono-halogenated product reacting further before the starting material is consumed.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can decrease the reaction rate and improve selectivity for the mono-halogenated product.
-
Choice of Halogenating Agent: Use a less reactive halogenating agent. For example, if N-bromosuccinimide (NBS) leads to over-bromination, a milder source of electrophilic bromine might be more suitable.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the starting material has been consumed and before significant amounts of poly-halogenated products are formed.
Issue 3: Difficulty in Product Purification
Question: I am struggling to separate my desired halogenated imidazole from the starting material and/or byproducts. What purification strategies can I employ?
Answer: The purification of halogenated imidazoles can be challenging due to similar polarities of the desired product, starting material, and byproducts.
-
Crystallization: If the product is a solid, crystallization is often an effective purification method. Screening different solvents or solvent mixtures can help in obtaining pure crystals. A process for purifying imidazole derivatives by crystallization on cooled surfaces has been described.[7]
-
Column Chromatography: Silica gel column chromatography is a standard technique for separating imidazole derivatives. A careful selection of the eluent system is crucial. Gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.
-
Extraction: Liquid-liquid extraction can be used to remove certain impurities. For instance, if the reaction is performed in an organic solvent, washing with an aqueous solution can remove water-soluble byproducts. In some cases, after the reaction, the mixture separates into an oil layer containing the product and an aqueous layer with impurities.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common halogenating agents for imidazoles?
A1: N-halosuccinimides (NCS for chlorination, NBS for bromination, and NIS for iodination) are widely used for the halogenation of imidazoles.[5] Other reagents include alkali metal hypohalites (e.g., sodium hypochlorite) in the presence of a phase-transfer catalyst, which can be a cost-effective and efficient method.[8] Chloramine-T has been reported as an environmentally friendly reagent for the chlorination of imidazoheterocycles.[9]
Q2: How can I synthesize 2-haloimidazoles specifically?
A2: Direct halogenation at the C2 position can be challenging due to its lower reactivity compared to C4/C5. However, several methods can be employed:
-
Lithiation at C2: The C2 proton is the most acidic, allowing for regioselective deprotonation with a strong base (e.g., n-BuLi) followed by reaction with a halogen source.[1]
-
From Imidazole N-oxides: Imidazole N-oxides can be O-acylated, followed by a cine-substitution to yield 2-haloimidazoles.[10]
-
From 2-Imidazolones or 2-Iminoimidazoles: These can be synthesized and subsequently converted to 2-haloimidazoles.[11]
Q3: Are there any specific safety precautions I should take when working with halogenating agents?
A3: Yes, many halogenating agents are corrosive, toxic, and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. N-halosuccinimides can be irritants. Consult the Safety Data Sheet (SDS) for each specific reagent before use.
Q4: Can I perform cross-coupling reactions with my halogenated imidazole?
A4: Yes, halogenated imidazoles are valuable intermediates for cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings to introduce aryl, alkyl, or other functional groups.[12][13] This allows for the synthesis of complex substituted imidazoles.
Q5: What is the relative stability of halogenated imidazoles?
A5: The stability of halogenated imidazoles can vary. N-haloimidazoles are generally unstable and reactive intermediates. C-halogenated imidazoles are typically more stable and can be isolated and purified. The position of the halogen and the presence of other substituents on the ring can influence the overall stability of the molecule.
Quantitative Data Summary
| Product | Halogenating Agent | Solvent/Conditions | Yield (%) | Reference |
| 4(7)-bromo-5(6)-(formylamino)benzimidazole | Bromine | Not specified | 75 | [14] |
| C-3 chlorinated imidazo[1,2-a]pyridines | Chloramine-T | Neat, room temperature, 5 min | Good | [9] |
| C-3 chlorinated benzo[d]imidazo[2,1-b]thiazoles | Chloramine-T | Neat, room temperature | 61-91 | [9] |
| 1,2,4-trisubstituted 1H-imidazoles | 2-bromoacetophenone, aldehyde, primary amine, ammonium acetate | Solvent-free, 130°C, 2 hours | 80-96 | [15] |
Experimental Protocols
Protocol 1: General Procedure for Chlorination using Chloramine-T
This protocol is adapted from an environmentally friendly method for the chlorination of imidazoheterocycles.[9]
-
Reactants: To 0.5 mmol of the imidazoheterocycle in a reaction vessel open to the air, add 1 equivalent of chloramine-T.
-
Reaction: The reaction is carried out under neat (solvent-free) conditions at room temperature.
-
Time: The reaction is typically complete within 5 minutes.
-
Work-up: No traditional work-up is required.
-
Purification: The product can be purified by simple techniques, such as recrystallization or column chromatography if necessary.
Experimental Workflow for Chlorination with Chloramine-T:
Caption: A streamlined workflow for the chlorination of imidazoheterocycles.
Protocol 2: Synthesis of 4-Substituted Imidazoles via Metal-Halogen Exchange
This protocol is based on a solid-phase synthesis approach.[3]
-
Starting Material: Immobilized 4-iodoimidazole on a solid support.
-
Metal-Halogen Exchange: Treat the resin-bound 4-iodoimidazole with a suitable organolithium or Grignard reagent to perform a metal-halogen exchange.
-
Electrophilic Quench: React the resulting organometallic intermediate with an electrophile to introduce the desired substituent at the 4-position.
-
Cleavage: Cleave the 4-substituted imidazole from the solid support.
-
Purification: Purify the final product using standard techniques.
References
- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of 4-substituted imidazoles using a scaffold approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metallation and metal–halogen exchange reactions of imidazoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 8. JPH0441481A - Halogenation of imidazoles - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cu-catalyzed amidation of halogenated imidazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 15. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]
Technical Support Center: Degradation Pathways of Imidazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental investigation of imidazole degradation pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide quick answers to common questions and solutions to problems you may encounter during your experiments.
General Stability and Degradation
Q1: My imidazole compound appears to be degrading unexpectedly during storage. What are the likely causes?
A1: Imidazole compounds can be susceptible to degradation under various conditions. Here are some common factors to consider:
-
Oxidation: The imidazole ring can be sensitive to oxidation, especially in the presence of oxygen, metal ions, or peroxides. Base-mediated autoxidation can also occur in solution.[1][2]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the imidazole moiety.[2] Ensure your compounds are stored in amber vials or protected from light.
-
pH Instability: Imidazole compounds can undergo hydrolysis under strongly acidic or basic conditions. The stability is often pH-dependent.[3]
-
Temperature: Elevated temperatures can accelerate degradation processes.[4][5] Store your compounds at the recommended temperature.
Q2: I am planning a forced degradation study for my imidazole-based drug candidate. What conditions should I include?
A2: A comprehensive forced degradation study should expose the drug substance to a variety of stress conditions to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[4][6][7] According to ICH guidelines, a target of 5-20% degradation is generally recommended.[8] Key conditions to include are:
-
Acid Hydrolysis: Treat the compound with an acid (e.g., 0.1 N HCl) at room temperature and elevated temperatures.[6][9]
-
Base Hydrolysis: Treat the compound with a base (e.g., 0.1 N NaOH) at room temperature and elevated temperatures.[6][9]
-
Oxidation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%).[2][6]
-
Thermal Degradation: Subject the solid compound and a solution to elevated temperatures.
-
Photodegradation: Expose the solid compound and a solution to a controlled light source that provides both UV and visible light.[6]
Analytical Troubleshooting: HPLC & LC-MS
Q3: I am analyzing my imidazole degradation samples by reverse-phase HPLC and see poor peak shape (tailing or fronting). What could be the cause?
A3: Poor peak shape in HPLC analysis of imidazole compounds is a common issue. Here are some potential causes and solutions:
-
Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic nitrogen atoms of the imidazole ring, leading to peak tailing.
-
Solution: Use a mobile phase with a low pH (e.g., pH 2.5-3) to protonate the silanols and minimize these interactions. Adding an ion-pairing agent like trifluoroacetic acid (TFA) can also improve peak shape.[10]
-
-
Inappropriate Mobile Phase pH: The ionization state of your imidazole compound is pH-dependent. If the mobile phase pH is close to the pKa of your compound, you may see peak splitting or broadening.
-
Solution: Adjust the mobile phase pH to be at least 2 units above or below the pKa of your analyte.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and re-inject.[11]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[12]
-
Q4: My LC-MS analysis of imidazole degradation products shows a noisy baseline and poor sensitivity. How can I improve my results?
A4: A noisy baseline and low sensitivity in LC-MS can be frustrating. Here are some common culprits and their solutions:
-
Contamination: Contamination from solvents, glassware, or the sample itself can lead to a high background signal.
-
Solution: Use high-purity LC-MS grade solvents and reagents. Thoroughly clean all glassware. Include a blank injection between samples to check for carryover.[13]
-
-
Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of your target analytes in the mass spectrometer source, leading to reduced or enhanced signal intensity.
-
Improper Source Conditions: The settings of your electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source (e.g., gas flow, temperature, voltage) may not be optimal for your analytes.
-
Solution: Optimize the MS source parameters using a standard solution of your imidazole compound.
-
Q5: I am seeing multiple unexpected peaks in my chromatogram after a degradation study. How can I determine if they are degradation products or artifacts?
A5: It is crucial to differentiate between true degradation products and experimental artifacts.
-
Analyze a Control Sample: Always run a control sample of your undegraded compound under the same analytical conditions. Any peaks present in the stressed sample but not in the control are potential degradation products.
-
Analyze a Blank Sample: Inject a blank (solvent) to identify any peaks originating from the solvent or system contamination.
-
Analyze a Placebo Sample (for drug products): If you are working with a formulated drug product, analyze a placebo (the formulation without the active pharmaceutical ingredient) that has been subjected to the same stress conditions. This will help identify degradants originating from the excipients.
-
Peak Purity Analysis: Use a diode array detector (DAD) or a mass spectrometer to assess the peak purity of your main compound and the new peaks. Co-eluting impurities can be identified through non-homogeneous spectra across a single chromatographic peak.
Data Presentation
Table 1: Rate Constants for the Aqueous-Phase Oxidation of Imidazole at 298 K
| Oxidant | Rate Constant (M⁻¹s⁻¹) |
| Hydroxyl Radical (•OH) | 5.65 × 10⁹ |
| Nitrate Radical (NO₃•) | 7.41 × 10⁹ |
| Ozone (O₃) | 4.02 × 10⁴ |
Data from a computational study on the atmospheric chemistry of imidazole.[8]
Table 2: Half-lives of Prochloraz (an imidazole fungicide) in Aqueous Medium at Different pH Levels
| pH | Half-life (days) at 1.0 µg/mL | Half-life (days) at 2.0 µg/mL |
| 4.0 | 18.35 | 19.17 |
| 7.0 | 22.6 | 25.1 |
| 9.2 | 15.8 | 16.6 |
Data from a laboratory degradation study.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of an Imidazole Compound
This protocol outlines a general procedure for conducting a forced degradation study.[4][6][7]
1. Materials:
- Imidazole compound
- 0.1 N Hydrochloric acid (HCl)
- 0.1 N Sodium hydroxide (NaOH)
- 30% Hydrogen peroxide (H₂O₂)
- High-purity water and organic solvents for HPLC/LC-MS
- pH meter
- Heating block or water bath
- Photostability chamber
- HPLC or LC-MS system
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the imidazole compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate one sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute it with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.
-
-
Oxidative Degradation:
-
To a known volume of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a defined period, taking samples at various time points.
-
Dilute the samples with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Solid State: Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Solution State: Incubate a solution of the compound at an elevated temperature.
-
At each time point, dissolve the solid sample or dilute the solution sample for analysis.
-
-
Photodegradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be protected from light with aluminum foil.
-
Analyze the samples after the exposure period.
-
3. Analysis:
- Analyze all samples by a validated stability-indicating HPLC or LC-MS method.
- Quantify the amount of the parent compound remaining and the percentage of degradation.
- Characterize the major degradation products using mass spectrometry and/or NMR.
Protocol 2: Photodegradation Study of an Imidazole Compound
This protocol provides a more detailed procedure for investigating photodegradation.
1. Materials:
- Imidazole compound
- High-purity solvents (e.g., water, acetonitrile)
- Quartz or borosilicate glass reaction vessel
- Photoreactor equipped with a suitable light source (e.g., xenon lamp, mercury lamp)
- Magnetic stirrer
- Air or oxygen supply
- HPLC or LC-MS system
2. Procedure:
-
Prepare a solution of the imidazole compound in the chosen solvent at a known concentration.
-
Transfer the solution to the photoreactor vessel.
-
If studying oxidative photodegradation, bubble air or oxygen through the solution at a constant rate.
-
Place the reaction vessel in the photoreactor and turn on the light source.
-
Withdraw aliquots of the solution at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound and identify and quantify any degradation products.
-
Run a dark control by wrapping a similar reaction vessel in aluminum foil and keeping it under the same conditions (except for light exposure) to account for any non-photolytic degradation.
Protocol 3: Biodegradation Screening Test (OECD 301)
This protocol is a summary of the OECD 301 guideline for assessing ready biodegradability.[5][16]
1. Principle:
- A solution or suspension of the test compound in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[5] The degradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ production, or oxygen consumption.
2. Materials:
- Imidazole compound (test substance)
- Mineral medium (containing essential mineral salts)
- Inoculum (e.g., activated sludge from a wastewater treatment plant)
- Reference compound of known biodegradability (e.g., sodium benzoate)[16]
- Incubation bottles
- Apparatus for measuring DOC, CO₂, or oxygen consumption
3. Procedure:
-
Prepare the mineral medium and add the test substance to achieve the desired concentration.
-
Inoculate the medium with a small volume of the microbial inoculum.
-
Set up parallel experiments:
-
Test substance + inoculum
-
Inoculum only (blank)
-
Reference compound + inoculum
-
Sterile control (test substance + sterilized inoculum) - optional
-
-
Incubate the bottles at a constant temperature (e.g., 20-25 °C) in the dark.
-
Measure the chosen parameter (DOC, CO₂, or oxygen consumption) at regular intervals over 28 days.
4. Interpretation of Results:
- A compound is considered readily biodegradable if it reaches a pass level of >70% DOC removal or >60% of the theoretical CO₂ production or oxygen demand within a 10-day window during the 28-day test period.[5]
Mandatory Visualizations
Caption: General degradation pathways of imidazole compounds under different stress conditions.
Caption: Experimental workflow for a forced degradation study of an imidazole compound.
Caption: A logical troubleshooting workflow for common HPLC/LC-MS issues in imidazole analysis.
References
- 1. geyseco.es [geyseco.es]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. ijsdr.org [ijsdr.org]
- 7. Catabolic pathway for 2-nitroimidazole involves a novel nitrohydrolase that also confers drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 13. zefsci.com [zefsci.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. oecd.org [oecd.org]
Technical Support Center: Optimizing Imidazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for imidazole synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of imidazoles, providing potential causes and actionable solutions.
Frequently Asked Questions (FAQs)
-
Q1: My imidazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in imidazole synthesis, particularly in multicomponent reactions like the Debus-Radziszewski synthesis, can stem from several factors.[1][2] Key areas to investigate include:
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate and efficiency of the synthesis. Both insufficient and excessive heat can be detrimental. It is crucial to identify the optimal temperature for your specific reactants and solvent system. For example, in a catalyst-free synthesis of triarylimidazoles in glycerol, increasing the temperature beyond 90°C led to a decrease in product yield due to the weakening of hydrogen bonds that activate the reactants.
-
Inefficient Catalysis: The choice and concentration of the catalyst are critical. The absence of a suitable catalyst or using a suboptimal amount can lead to poor yields. Various catalysts have been shown to improve yields, including Brønsted acids (e.g., silicotungstic acid), Lewis acids, solid-supported catalysts (e.g., γ-Al2O3 NPs, CoFe2O4 NPs), and organocatalysts (e.g., DABCO).[1][3] For instance, using 7.5 mol% of silicotungstic acid in ethanol at reflux temperature has been shown to achieve a 94% yield in the synthesis of trisubstituted imidazoles.[1]
-
Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and can influence the reaction mechanism.[4] Poor solubility of starting materials can lead to low yields.[4] Protic solvents like ethanol or methanol have been used, but greener alternatives like glycerol have shown excellent results, in some cases even without a catalyst.[4] Solvent-free conditions, often coupled with microwave irradiation, have also been reported to give excellent yields.
-
Incorrect Stoichiometry: The molar ratio of the reactants (dicarbonyl compound, aldehyde, and ammonia source) is important. An excess of one reactant may not necessarily drive the reaction to completion and could lead to the formation of side products.
-
Long Reaction Times: In some cases, the reaction may not have proceeded to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[5]
-
-
Q2: I am observing the formation of significant side products in my reaction mixture. How can I minimize them?
A2: The formation of side products is a common issue in multicomponent reactions. To minimize them:
-
Optimize Reaction Conditions: As with low yields, optimizing the temperature, catalyst, and solvent can significantly improve the selectivity of the reaction.
-
Control Reactant Addition: In some cases, the slow and controlled addition of one of the reactants can minimize the formation of side products by maintaining a low concentration of that reactant in the reaction mixture.
-
Purification Method: Ensure that your purification method (e.g., recrystallization, column chromatography) is effective at separating the desired imidazole product from any unreacted starting materials and side products.
-
-
Q3: The reaction time for my imidazole synthesis is very long. How can I accelerate the reaction?
A3: Long reaction times can be addressed by:
-
Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to dramatically reduce reaction times compared to conventional heating methods.[3] For instance, ultrasound-assisted synthesis of 2,4,5-trisubstituted imidazoles using polyethylene glycol (PEG-400) as a catalyst reduced the reaction time to 8-15 minutes compared to 53-80 minutes under conventional reflux.[3]
-
Efficient Catalysis: The use of a highly efficient catalyst can significantly shorten the reaction time. For example, nano-catalysts like CoFe2O4 NPs under sonication have been reported to yield highly substituted imidazoles in as little as 20 minutes with high yields.[3]
-
Optimizing Temperature: Increasing the reaction temperature (within the optimal range) will generally increase the reaction rate.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of imidazole synthesis.
Table 1: Effect of Catalyst on the Synthesis of 2,4,5-Trisubstituted Imidazoles
| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Reference |
| Silicotungstic Acid | 7.5 | Ethanol | Reflux | 94 | [1] |
| DABCO | Not specified | t-Butanol | 12 hours | 92 | [1] |
| Triethylamine | Not specified | t-Butanol | Not specified | 75 | [1] |
| Piperidine | Not specified | t-Butanol | Not specified | 78 | [1] |
| DBU | Not specified | t-Butanol | Not specified | 81 | [1] |
| γ-Al2O3 NPs | Not specified | Not specified | Shorter time with ultrasound | Up to 95 | [3] |
| CoFe2O4 NPs | Not specified | Not specified | 20 minutes with ultrasound | Up to 95 | [3] |
Table 2: Comparison of Conventional Heating vs. Alternative Energy Sources
| Synthesis Method | Catalyst | Reaction Time | Yield (%) | Reference |
| Conventional Reflux | Acidic Ionic Liquid | 120-190 min | 38-86 | [3] |
| Ultrasound | Acidic Ionic Liquid | 35-60 min | 73-98 | [3] |
| Conventional Reflux | Polyethylene Glycol (PEG-400) | 53-80 min | 67-75 | [3] |
| Ultrasound | Polyethylene Glycol (PEG-400) | 8-15 min | 87-95 | [3] |
| Conventional Method | Not specified | 45 min | 55-86 | [3] |
| Ultrasound | Not specified | 4 min | 72-95 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in imidazole synthesis.
Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole using Conventional Heating
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid or ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (2 mmol).
-
Add a suitable solvent, such as glacial acetic acid or ethanol (10 mL).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4,5-triphenyl-1H-imidazole.
Protocol 2: Ultrasound-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
Materials:
-
1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)
-
Aldehyde (1 mmol)
-
Ammonium acetate (2 mmol)
-
Catalyst (e.g., PEG-400)
-
Solvent (optional, can be performed neat)
Procedure:
-
In a suitable vessel, mix the 1,2-dicarbonyl compound (1 mmol), aldehyde (1 mmol), ammonium acetate (2 mmol), and the catalyst.
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power at room temperature or a slightly elevated temperature.
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Imidazole Synthesis
A troubleshooting workflow for addressing low yields.
Diagram 2: Experimental Workflow for Optimizing Imidazole Synthesis
A phased approach to optimizing reaction conditions.
References
Technical Support Center: Side-Product Formation in Fluorinated Imidazole Reactions
For researchers, scientists, and drug development professionals, the synthesis of fluorinated imidazoles is a critical process, often forming the backbone of novel therapeutic agents. However, the introduction of fluorine into the imidazole ring can be challenging, frequently leading to the formation of undesired side-products that complicate purification and reduce yields. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products observed during the electrophilic fluorination of imidazoles?
A1: The most prevalent side-products in electrophilic fluorination of imidazoles are typically:
-
Regioisomers: Fluorination can occur at different positions on the imidazole ring, most commonly at the C4 and C5 positions. The formation of a mixture of these isomers is a frequent challenge.[1][2][3]
-
Over-fluorinated products: Di- or even tri-fluorinated imidazoles can be formed, especially when using highly reactive fluorinating agents or extended reaction times.
-
Products from reaction with the solvent: Certain solvents can participate in side reactions. For example, dimethylformamide (DMF) can sometimes lead to the formation of hydroxymethylated or formylated imidazole derivatives.[4]
-
Sulfonylated imidazoles: When using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent, a side reaction can occur where the benzenesulfonyl group, rather than fluorine, is transferred to the imidazole ring.[5][6][7][8]
-
Decomposition products: Under harsh reaction conditions, the imidazole ring itself can decompose, leading to a complex mixture of byproducts.
Q2: How can I control the regioselectivity of fluorination on the imidazole ring?
A2: Controlling regioselectivity between the C4 and C5 positions is a key challenge. A successful strategy involves the use of protecting groups. For instance, an ethoxymethyl ether (PG) protecting group on the imidazole nitrogen can direct fluorination to the C5 position. Subsequent treatment with acetic acid can induce a protecting group migration, leading to the exclusive formation of the C4-fluorinated imidazole.[1]
Q3: My reaction is producing a significant amount of di-fluorinated product. How can I minimize this over-fluorination?
A3: Over-fluorination is often a result of the high reactivity of the fluorinating agent and the activated nature of the monofluorinated imidazole intermediate. To minimize the formation of di-fluorinated products, consider the following adjustments:
-
Stoichiometry of the fluorinating agent: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess (e.g., 1.1 equivalents) is often sufficient for monofluorination.
-
Reaction Temperature: Perform the reaction at a lower temperature to reduce the overall reaction rate and improve selectivity for monofluorination.
-
Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor the monofluorinated product.
-
Choice of Fluorinating Agent: Less reactive electrophilic fluorinating agents may provide better selectivity for monofluorination.
Troubleshooting Guides
Issue 1: Poor or No Fluorination
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted starting material.
-
The desired fluorinated product is not observed or is present in very low yield.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Fluorinating Agent | Ensure the fluorinating agent (e.g., Selectfluor®, NFSI) is fresh and has been stored under appropriate conditions (cool, dry). Consider purchasing a new batch. |
| Insufficient Activation of Imidazole | For electrophilic fluorination, the imidazole ring needs to be sufficiently nucleophilic. If your substrate has strongly electron-withdrawing groups, the reaction may be sluggish. Consider using a stronger base for deprotonation or a more reactive fluorinating agent. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Ensure the solvent is anhydrous and compatible with the fluorinating agent. For instance, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[9] Acetonitrile is a commonly used solvent for electrophilic fluorinations. |
| Low Reaction Temperature | While low temperatures can improve selectivity, they may also significantly slow down or halt the reaction. If no product is forming, consider gradually increasing the reaction temperature. |
Issue 2: Formation of Multiple Products (Regioisomers and Over-fluorination)
Symptoms:
-
TLC or LC-MS shows multiple spots/peaks corresponding to isomers and/or di/tri-fluorinated products.
-
NMR analysis of the crude product shows complex multiplets and multiple fluorine signals.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Lack of Regiocontrol | As discussed in the FAQs, employ a directing group strategy to control the site of fluorination. The use of a removable protecting group can be highly effective in selectively producing either the C4 or C5-fluoro-imidazole.[1] |
| Excess Fluorinating Agent | Reduce the equivalents of the fluorinating agent to just above stoichiometric (e.g., 1.05-1.1 equivalents). |
| High Reaction Temperature or Prolonged Reaction Time | Decrease the reaction temperature and monitor the reaction closely by TLC or LC-MS to quench it as soon as the starting material is consumed to prevent further fluorination of the product. |
| Highly Activated Substrate | If the imidazole substrate is highly activated by electron-donating groups, it will be more susceptible to over-fluorination. In such cases, using a less reactive fluorinating agent might be beneficial. |
Issue 3: Product Decomposition
Symptoms:
-
Low overall yield of desired product and the appearance of a complex mixture of unidentified byproducts.
-
Darkening or charring of the reaction mixture.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Harsh Reaction Conditions | High temperatures or the use of overly aggressive reagents can lead to the decomposition of the imidazole ring. Use milder reaction conditions and less reactive fluorinating agents if possible. |
| Incompatible Functional Groups | Certain functional groups on the imidazole substrate may not be stable to the fluorination conditions. Protect sensitive functional groups before carrying out the fluorination. |
| Instability of the Fluorinating Reagent | Some N-F fluorinating agents can be unstable and decompose, especially at elevated temperatures, which can lead to uncontrolled side reactions.[10][11] Ensure the chosen reagent is stable under the planned reaction conditions. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Fluoro- and 4-Fluoro-imidazoles using a Protecting Group Strategy [1]
This protocol is adapted from the work of Albertshofer et al. and demonstrates a method for the selective fluorination of imidazoles at the C5 and C4 positions.
Part A: Synthesis of 5-Fluoro-imidazole Derivative
-
Protection: Protect the nitrogen of the starting imidazole with an ethoxymethyl (EOM) group.
-
Deprotonation: To a solution of the EOM-protected imidazole in anhydrous THF at -78 °C, add a solution of lithium 2,2,6,6-tetramethylpiperidide (LTMP) dropwise.
-
Fluorination: After stirring for 1 hour at -78 °C, add a solution of N-fluorobenzenesulfonimide (NFSI) in anhydrous THF dropwise.
-
Quenching and Work-up: Allow the reaction to warm to room temperature, then quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the 5-fluoro-imidazole derivative.
Part B: Isomerization to 4-Fluoro-imidazole Derivative
-
Protecting Group Migration: Dissolve the purified 5-fluoro-imidazole derivative in acetic acid.
-
Heating: Heat the solution at 80 °C and monitor the reaction progress by TLC or LC-MS until complete conversion to the 4-fluoro isomer is observed.
-
Work-up: Remove the acetic acid under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-fluoro-imidazole derivative.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Monofluorinated Imidazole
(Note: The following data is illustrative and based on general principles of fluorination reactions. Actual results will vary depending on the specific substrate and conditions.)
| Entry | Fluorinating Agent (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield of Monofluorinated Product (%) | Yield of Di-fluorinated Product (%) |
| 1 | Selectfluor® (1.1) | 25 | 4 | 75 | 5 |
| 2 | Selectfluor® (1.5) | 25 | 4 | 60 | 25 |
| 3 | Selectfluor® (1.1) | 0 | 8 | 85 | <2 |
| 4 | NFSI (1.1) | 25 | 6 | 70 | 8 |
| 5 | NFSI (1.1) | 0 | 12 | 80 | 3 |
Visualizations
Caption: General reaction pathways in electrophilic fluorination of imidazoles.
Caption: Troubleshooting workflow for fluorinated imidazole reactions.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives [figshare.com]
- 3. Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 8. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 9. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 10. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectfluor - Wikipedia [en.wikipedia.org]
stability issues of 2-fluoro-2H-imidazole in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-fluoro-2H-imidazole in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while this guidance is based on the general chemical properties of fluorinated imidazoles, specific stability data for this compound is limited. It is recommended to perform compound-specific stability studies for your particular application.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: To ensure maximum stability, this compound should be stored in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) is recommended. The container should be tightly sealed to prevent moisture ingress. For solutions, storage at low temperatures and protection from light are also crucial.
Q2: What solvents are recommended for dissolving this compound?
Q3: Is this compound sensitive to pH?
A3: Imidazole and its derivatives can be sensitive to pH. The imidazole ring contains a basic nitrogen atom, making it susceptible to protonation in acidic conditions. In strongly basic solutions, deprotonation or base-mediated degradation can occur. It is advisable to buffer solutions to a pH range of 6.2-7.8 for enhanced stability.
Q4: Can this compound be autoclaved?
A4: There is no specific data on the thermal stability of this compound during autoclaving. Generally, heterocyclic compounds can be susceptible to degradation at high temperatures. It is recommended to sterilize solutions of this compound by filtration through a 0.22 µm filter rather than autoclaving.
Troubleshooting Guide
This guide addresses specific stability issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or concentration over time in solution. | Degradation of this compound. This could be due to several factors including pH, temperature, light exposure, or oxidative stress. | 1. pH: Ensure the solution is buffered to a neutral pH (6.2-7.8). 2. Temperature: Store stock solutions and working solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). 3. Light: Protect solutions from light by using amber vials or covering containers with aluminum foil. 4. Oxidation: If oxidative degradation is suspected, consider degassing solvents or adding antioxidants, if compatible with your experimental setup. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. The imidazole moiety can be susceptible to oxidation and photodegradation.[1] | 1. Investigate Degradation Pathway: Analyze the degradation products using LC-MS to identify their structures and hypothesize the degradation pathway. 2. Minimize Exposure: Reduce the exposure of the compound to conditions that may promote degradation (e.g., light, air, extreme pH). |
| Inconsistent experimental results. | Variability in the stability of this compound under different experimental conditions. | 1. Standardize Protocols: Ensure consistent handling and storage procedures for all experiments. 2. Prepare Fresh Solutions: Prepare solutions of this compound fresh before each experiment to minimize the impact of potential degradation. |
| Precipitation of the compound from solution. | Poor solubility or compound degradation leading to insoluble products. | 1. Solvent Selection: Test the solubility of this compound in different solvents to find the most suitable one for your desired concentration. 2. Monitor for Degradants: Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol outlines a general HPLC method to monitor the stability of this compound in solution over time.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
2. Preparation of Stability Samples:
-
Dilute the stock solution with the desired experimental buffer or solvent to a final concentration of 100 µg/mL.
-
Aliquot the solution into several vials.
-
Store the vials under different conditions to be tested (e.g., 4°C, room temperature, 40°C, protected from light, exposed to light).
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (determined by UV-Vis scan of the compound).
-
Analysis Schedule: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 1, 3, 7, 14 days).
4. Data Analysis:
-
Monitor the peak area of the this compound peak over time.
-
Calculate the percentage of the compound remaining at each time point relative to T=0.
-
Observe the formation of any new peaks, which may indicate degradation products.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Catalyst Selection for Efficient Imidazole Synthesis
Welcome to the technical support center for imidazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you select the most effective catalyst for your synthetic needs and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during imidazole synthesis experiments.
Question: My Debus-Radziszewski reaction is giving a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in the Debus-Radziszewski synthesis are a known issue, often due to side reactions or incomplete conversion[1]. Here are several strategies to enhance your yield:
-
Catalyst Selection: The traditional uncatalyzed reaction is often inefficient[1]. The use of a catalyst is highly recommended.
-
Base Catalysts: Amine bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) have been shown to significantly improve yields compared to other bases like triethylamine or piperidine[1].
-
Acid Catalysts: Solid acid catalysts like silica-supported sulfonic acid (SBA-Pr-SO3H) or silicotungstic acid can give excellent yields, sometimes up to 100%[1]. Lactic acid has also been used as an effective and biodegradable catalyst[1][2].
-
Heterogeneous Catalysts: Reusable catalysts such as magnetic iron oxide nanoparticles (Fe3O4 MNPs) can act as a Lewis acid to activate the aldehyde and improve yields. A low-melting mixture of urea and ZnCl2 has also proven effective[1].
-
-
Reaction Conditions:
-
Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically reduce reaction times and increase yields, often in solvent-free conditions[1].
-
Solvent Choice: While the reaction can be run in alcohols, solvent-free conditions or the use of green solvents like glycerol have shown excellent results.
-
-
Reagent Purity: Ensure the purity of your starting materials, especially the aldehyde, as impurities can lead to side product formation.
Question: I am observing significant side product formation in my multi-component imidazole synthesis. How can I increase the selectivity for my desired product?
Answer:
Side product formation often arises from competing reaction pathways. Here’s how to improve selectivity:
-
Optimize Catalyst Loading: The amount of catalyst can be critical. For instance, with γ-Fe2O3-SO3H, 10 mol% was found to be optimal for synthesizing trisubstituted imidazoles, and further increasing the catalyst amount did not improve the yield[3]. It is crucial to perform a catalyst loading study for your specific system.
-
Control Reaction Temperature: Temperature plays a vital role in selectivity. Lowering the temperature may favor the desired kinetic product over thermodynamic side products. Conversely, for some reactions, a higher temperature might be necessary to ensure the desired pathway dominates. For a CuI-catalyzed synthesis, decreasing the temperature from reflux in butanol resulted in lower yields[4].
-
Choice of Catalyst: The nature of the catalyst itself dictates the reaction pathway. For copper-catalyzed reactions, the choice between CuI and Cu(OAc)2 can influence the outcome and yield[5]. If one catalyst is not providing the desired selectivity, screening other catalysts is a standard approach.
Question: My copper-catalyzed C-H functionalization reaction for imidazole synthesis is not working well (low conversion/catalyst deactivation). What should I check?
Answer:
Copper-catalyzed reactions are powerful but can be sensitive to conditions. Here are some troubleshooting steps:
-
Ligand Choice: While some reactions are ligand-free, many copper-catalyzed cross-couplings rely on a ligand to stabilize the catalyst and facilitate the catalytic cycle. If you are not using a ligand, consider adding one. For some preparations, a phenanthroline ligand was essential for high yields[6].
-
Solvent and Base: The choice of solvent and base is critical. In one study, switching the solvent from acetonitrile to DMA increased the yield from 42% to 70%, and the addition of NaHCO3 as a base further improved it to 76%[5]. The optimal combination is highly substrate-dependent and may require screening.
-
Atmosphere: These reactions can be sensitive to air and moisture. Ensure your reagents and solvents are dry and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if required by the protocol.
-
Catalyst Source and Purity: The quality and oxidation state of the copper catalyst are important. Use a reliable source for your catalyst. Catalyst deactivation can sometimes occur due to impurities in the reaction mixture or sintering at high temperatures[7].
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts for synthesizing substituted imidazoles?
A1: A wide range of catalysts are used, broadly categorized as:
-
Homogeneous Catalysts: These include simple metal salts (e.g., CuI, Cu(OAc)2, ZnCl2) and organocatalysts (e.g., DABCO, lactic acid)[5].
-
Heterogeneous Catalysts: These are solid-phase catalysts that are easily recoverable and reusable. Examples include metal oxides (ZrO2-Al2O3), silica-supported acids (SBA-Pr-SO3H), and magnetic nanoparticles (Fe3O4@chitosan)[1].
-
Photocatalysts: Organic dyes like Eosin Y can be used in visible-light-mediated syntheses, offering a green chemistry approach.
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice depends on your specific needs:
-
Homogeneous catalysts are often highly active and selective but can be difficult to separate from the reaction mixture, potentially leading to product contamination.
-
Heterogeneous catalysts are highly valued for their ease of separation (e.g., by filtration) and reusability, which is advantageous for industrial applications and green chemistry. However, they may sometimes exhibit lower activity compared to their homogeneous counterparts.
Q3: I need to synthesize an N-substituted imidazole. What are the challenges regarding regioselectivity?
A3: When alkylating an imidazole that is unsubstituted at the nitrogen, a mixture of regioisomers can be formed because the anion formed upon deprotonation is delocalized across both nitrogen atoms[8]. Achieving high regioselectivity often requires specific strategies, such as using directing groups or choosing a synthetic route that builds the ring with the desired N-substituent already in place. For example, a modification of the Debus-Radziszewski synthesis uses a primary amine instead of ammonia to directly yield N-substituted imidazoles[9].
Q4: Can I run my imidazole synthesis without a solvent?
A4: Yes, solvent-free (or "neat") reactions are a common and effective strategy, particularly when combined with microwave irradiation[1]. This approach is environmentally friendly and can lead to shorter reaction times and simplified work-up procedures.
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data for different catalytic systems used in the synthesis of 2,4,5-trisubstituted imidazoles.
Table 1: Optimization of a Copper-Catalyzed Synthesis of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | CuI (20) | DMSO | 140 | 90 | 75 | [4] |
| 2 | CuI (20) | DMF | 140 | - | 65 | [4] |
| 3 | CuI (15) | Butanol | Reflux | 20 | 85 | [4] |
| 4 | CuI (15) | Ethanol | Reflux | 70 | 76 | [4] |
| 5 | CuI (10) | Butanol | Reflux | 25 | 82 | [4] |
| 6 | CuI (5) | Butanol | Reflux | 30 | 78 | [4] |
Table 2: Comparison of Various Catalysts for Debus-Radziszewski Type Reactions
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| DABCO | Benzaldehyde, Benzil, NH4OAc | t-butanol, 60-65°C, 12h | 92 | [1] |
| Silicotungstic Acid (7.5 mol%) | Aromatic Aldehydes, Benzil, NH4OAc | Ethanol, Reflux | 94 | [1] |
| Lactic Acid (1 mL) | Benzaldehyde, Benzil, NH4OAc (2.5 mmol) | 160°C | 92 | [1][2] |
| Fe3O4 MNPs | Aromatic Aldehydes, Benzil, NH4OAc | Microwave, Solvent-free | High | [1] |
| γ-Al2O3 NPs | Benzil, Arylaldehyde, Amines, NH4OAc | Ultrasonic irradiation | up to 95 | [10] |
| (NH4)6Mo7O24·4H2O | Benzil, Aldehydes, NH4OAc | Microwave, Solvent-free | 80 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles [4]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).
-
Solvent Addition: Add butanol (7 mL) to the flask.
-
Reaction: Reflux the mixture. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically 20-90 minutes depending on the substrate), cool the mixture to room temperature.
-
Isolation: Pour the reaction mixture into crushed ice. Stir the resulting precipitated solid at room temperature.
-
Purification: Filter the solid product. If necessary, recrystallize the crude product from ethanol to obtain the pure trisubstituted imidazole.
Protocol 2: Synthesis of Imidazole Derivatives using a Cu(II)-phenanthroline Catalyst [6]
-
Reaction Setup: To a solution of L-histidine (0.1 mol), benzylidenehydrazine (0.1 mol), and the desired aldehyde (0.1 mol) in ethanol (30 mL), add the Cu(phen)Cl2 catalyst (10 mol%).
-
Reaction: Reflux the reaction mixture for 3 hours at 35°C.
-
Monitoring and Isolation: Monitor the reaction completion using TLC.
-
Purification: Separate the final product using column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in catalyst selection for imidazole synthesis.
Caption: A general workflow for selecting a catalyst for imidazole synthesis.
Caption: A decision tree for troubleshooting low yields in imidazole synthesis.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. vpcollege.org [vpcollege.org]
- 3. researchgate.net [researchgate.net]
- 4. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 5. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Oxidative Degradation of Alkylated Imidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the oxidative degradation of alkylated imidazoles during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of oxidative degradation in my alkylated imidazole compounds?
A1: Oxidative degradation of alkylated imidazoles is primarily caused by exposure to:
-
Atmospheric Oxygen: The imidazole ring can be susceptible to autoxidation in the presence of oxygen.
-
Light (Photodegradation): Exposure to UV or high-intensity light can induce photo-oxidation, leading to the formation of various degradants.[1]
-
Reactive Oxygen Species (ROS): Contaminants such as peroxides in solvents or reagents can initiate and propagate oxidative degradation.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of oxidation.
-
pH Conditions: Basic (alkaline) conditions can mediate autoxidation of the imidazole moiety.[1]
Q2: I've observed unexpected impurity peaks in my HPLC analysis. Could this be oxidative degradation?
A2: Yes, the appearance of new, unexpected peaks in your HPLC chromatogram is a common indicator of degradation. Oxidative degradation can lead to a variety of byproducts with different polarities and, therefore, different retention times. To confirm, you can perform a forced degradation study by intentionally exposing your compound to oxidative stress (e.g., with hydrogen peroxide) and see if the impurity peaks increase.
Q3: How does the alkyl substitution pattern affect the oxidative stability of imidazoles?
A3: The substitution pattern significantly influences stability. Studies have shown that polyalkylated imidazoles can be less stable towards oxidation compared to the parent imidazole.[2] Conversely, specific substitutions on the imidazole ring, such as at the C2, C4, and C5 positions, can enhance stability by sterically hindering the attack of reactive oxygen species.
Q4: What are the best practices for storing alkylated imidazole compounds to minimize degradation?
A4: To minimize oxidative degradation during storage, it is recommended to:
-
Store under an inert atmosphere: Displacing air with an inert gas like argon or nitrogen can significantly reduce oxidation.
-
Protect from light: Use amber vials or store samples in the dark to prevent photodegradation.
-
Control the temperature: Store compounds at reduced temperatures (e.g., 2-8 °C or -20 °C) to slow down the degradation kinetics.
-
Use high-purity solvents and reagents: Ensure that all materials used are free from peroxide and other oxidizing impurities.
Troubleshooting Guides
Issue 1: Rapid Degradation of Alkylated Imidazole in Solution
Symptoms:
-
A freshly prepared solution of your alkylated imidazole shows significant degradation within a short period (hours to days) when analyzed by HPLC or LC-MS.
-
Discoloration of the solution is observed.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Solvent Contamination | Use fresh, high-purity, HPLC-grade solvents. Test solvents for the presence of peroxides. If necessary, purify solvents by passing them through an alumina column. |
| Presence of Dissolved Oxygen | Degas solvents thoroughly before use by sparging with an inert gas (e.g., helium, nitrogen, or argon) or by sonication under vacuum. Prepare solutions under an inert atmosphere. |
| Light Exposure | Prepare and store solutions in amber glassware or wrap containers with aluminum foil. Minimize exposure to ambient and UV light during experiments. |
| Incompatible pH | If possible, buffer the solution to a neutral or slightly acidic pH, as basic conditions can promote oxidation. |
| Addition of an Antioxidant | Consider adding a small amount of a suitable antioxidant, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), to the solution. The effectiveness and compatibility of the antioxidant should be validated for your specific application. |
Issue 2: Inconsistent Results in Stability Studies
Symptoms:
-
High variability in the percentage of degradation observed between replicate experiments.
-
Difficulty in reproducing stability data.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Environmental Conditions | Ensure that all experimental parameters, including temperature, light exposure, and oxygen levels, are strictly controlled and consistent across all replicates. |
| Variability in Sample Preparation | Standardize the sample preparation procedure. Ensure that the concentration of the alkylated imidazole and any added reagents is consistent. |
| Contamination of Glassware | Thoroughly clean all glassware to remove any trace contaminants that could catalyze oxidation. |
| Analytical Method Variability | Validate your analytical method for precision and robustness to ensure that the observed variability is not due to the analytical procedure itself. |
Data Presentation
Table 1: Influence of Storage Conditions on the Degradation of Imidazole Derivatives
| Compound | Storage Condition | Duration | Degradation (%) | Reference |
| Imidacloprid | 45°C | 1 day | Not specified, but degradation observed | [3] |
| Imidacloprid | 45°C | 3 days | Increased degradation compared to 1 day | [3] |
| Imidacloprid | Daylight vs. Dark | 2 days | Higher degradation in daylight | [3] |
| Methomyl | 45°C | 1 day | Not specified, but degradation observed | [3] |
| Methomyl | 45°C | 3 days | Increased degradation compared to 1 day | [3] |
| Methomyl | Daylight vs. Dark | 2 days | Higher degradation in daylight | [3] |
Table 2: Efficacy of Antioxidants in Mitigating Oxidation of Imidazoles in Lubricating Oils
| Additive | Concentration (wt. %) | Oxidation Stability | Reference |
| 4,5-diphenyl-2-thiomethyl-imidazole | 1.0 | High | [4] |
| Standard Antioxidant | 0.8 | High | [4] |
| 4,5-diphenyl-2-mercapto-imidazole | Not specified | Moderate | [4] |
| 4,5-diphenyl-2-benzyl-imidazole | Not specified | Lower | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Oxidative Stress)
This protocol outlines a general procedure for conducting a forced degradation study to investigate the oxidative stability of an alkylated imidazole.
-
Sample Preparation:
-
Prepare a stock solution of the alkylated imidazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
In a clean vial, add an aliquot of the stock solution.
-
Add a solution of an oxidizing agent, such as 3% hydrogen peroxide, to the vial. The final concentration of the drug substance should be appropriate for the analytical method.
-
Prepare a control sample without the oxidizing agent.
-
-
Stress Conditions:
-
Incubate the sample and control at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[5]
-
Protect the samples from light during incubation.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot of the sample, quench the reaction if necessary (e.g., by dilution), and analyze by a validated stability-indicating HPLC or LC-MS method.
-
Compare the chromatograms of the stressed sample and the control to identify degradation products.
-
Protocol 2: HPLC-UV Method for Analysis of Imidazoles and Their Degradation Products
This protocol provides a starting point for developing an HPLC-UV method for the analysis of alkylated imidazoles.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm) or equivalent.[6]
-
Mobile Phase: A mixture of methanol and 0.025 M potassium dihydrogen phosphate (KH2PO4) buffer (e.g., 70:30, v/v), with the pH adjusted to 3.20 with phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 300 nm).[6]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standards of the alkylated imidazole and samples for analysis, dissolving them in the mobile phase or a compatible solvent.
-
Inject the standards and samples onto the HPLC system.
-
Record the chromatograms and integrate the peak areas to quantify the parent compound and any degradation products.
Protocol 3: LC-MS/MS Method for Characterization of Degradation Products
This protocol provides a general approach for identifying unknown degradation products using LC-MS/MS.
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Use an HPLC method similar to the one described in Protocol 2, ensuring compatibility with the MS detector (e.g., using volatile buffers like ammonium acetate or formic acid).
-
MS/MS Parameters:
-
Ionization Mode: Positive or negative ESI, depending on the analyte.
-
Scan Mode: Full scan to identify the molecular ions of the parent compound and degradation products.
-
Product Ion Scan: Fragment the molecular ions of interest to obtain structural information.
-
Procedure:
-
Inject the stressed sample into the LC-MS/MS system.
-
Acquire full scan mass spectra to identify the m/z values of potential degradation products.
-
Perform product ion scans on the identified molecular ions to generate fragmentation patterns.
-
Propose structures for the degradation products based on their fragmentation patterns and the known chemistry of the parent compound.[7]
Visualizations
Caption: Workflow for a forced degradation study of alkylated imidazoles.
Caption: A simplified pathway of oxidative degradation for alkylated imidazoles.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Validation & Comparative
A Comparative Analysis of Fluorinated Versus Chlorinated Imidazoles in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the differing physicochemical properties, biological activities, and metabolic profiles of fluorinated and chlorinated imidazole derivatives.
The strategic incorporation of halogen atoms is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the halogens, fluorine and chlorine are most frequently employed to optimize lead compounds. This guide provides a comparative analysis of fluorinated versus chlorinated imidazoles, a privileged scaffold in numerous therapeutic agents. By examining their effects on key drug-like properties, this document aims to inform rational drug design and candidate selection.
Physicochemical Properties: A Tale of Two Halogens
The introduction of fluorine or chlorine onto the imidazole ring significantly alters its electronic and physical properties, impacting its acidity (pKa) and lipophilicity (LogP). These parameters are critical for determining a molecule's solubility, permeability, and interaction with biological targets.
Table 1: Comparative Physicochemical Properties of Halogenated Imidazoles
| Compound | Molecular Formula | pKa | LogP | Reference |
| 2-Fluoro-1H-imidazole | C₃H₃FN₂ | 10.7 (predicted) | 0.5 (predicted) | [1] |
| 4-Fluoro-1H-imidazole | C₃H₃FN₂ | 12.42 (predicted) | 0.5 (predicted) | [2][3] |
| 2-Chloro-1H-imidazole | C₃H₃ClN₂ | Not Available | Not Available | |
| 4-Chloro-1H-imidazole | C₃H₃ClN₂ | Not Available | Not Available | |
| Imidazole (unsubstituted) | C₃H₄N₂ | ~14.5 | -0.08 |
Disclaimer: Directly comparative experimental data for isomeric pairs of fluorinated and chlorinated imidazoles is limited in the available literature. The data presented is for representative compounds and may not reflect a direct side-by-side comparison.
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which generally decreases the pKa of the imidazole ring, making it more acidic. Chlorine is also electron-withdrawing but to a lesser extent than fluorine. The impact on lipophilicity is more complex. While single halogen substitutions can increase LogP, the position of the halogen and the overall molecular context play a significant role.
Biological Activity: Impact on Target Engagement
Halogenation can dramatically influence the biological activity of imidazole-based compounds by altering their binding affinity to target proteins. This is often achieved through direct interactions with the protein or by modifying the conformation of the molecule to favor a bioactive pose. Imidazole derivatives are known to inhibit various enzymes, including kinases involved in cancer signaling pathways.
Table 2: Comparative Biological Activity of Halogenated Imidazole Derivatives
| Compound Class | Target | Fluorinated Analog IC₅₀ (nM) | Chlorinated Analog IC₅₀ (nM) | Reference |
| Benzimidazole Derivatives | Anticancer (various cell lines) | 177 - 354 (for fluoro-substituted) | Not Available in direct comparison | [4] |
| Imidazole Derivatives | EGFR Enzymatic Activity | 617.33 (for a fluoro-phenyl substituted derivative) | Not Available in direct comparison | |
| Triarylmethanes (imidazole substituted) | Cx50 Inhibition | Not Available | 5000 (for clotrimazole, a chloro-substituted imidazole) | [5] |
Disclaimer: The data presented is from different studies and compound series, and therefore does not represent a direct comparison of isomeric fluorinated and chlorinated analogs.
Fluorine's small size allows it to act as a "super-hydrogen," often leading to enhanced binding affinity without significant steric hindrance. Chlorine, being larger, can provide beneficial hydrophobic interactions but may also introduce steric clashes. The choice between fluorine and chlorine substitution is therefore highly dependent on the specific topology of the target's binding site.
Metabolic Stability: The Halogen's Role in Drug Longevity
A critical aspect of drug design is ensuring adequate metabolic stability to achieve therapeutic concentrations in the body. Halogenation is a common strategy to block sites of metabolism, typically oxidation by cytochrome P450 (CYP) enzymes.
Table 3: Comparative Metabolic Stability of Halogenated Compounds
| Compound Class | Test System | Fluorinated Analog (% remaining) | Chlorinated Analog (% remaining) | Reference |
| Dibenzodioxins/furans | Mouse liver homogenate | Perceptible degradation | No degradation (for 2,3,7,8-TCDD/TCDF) | [6] |
| General Aromatic Compounds | Mouse liver microsomes | Not Available | Increased stability with dichlorination | [7] |
Disclaimer: Data is from studies on different classes of compounds and may not be directly extrapolated to imidazoles, but illustrates the general principles of halogenation on metabolic stability.
The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to oxidative metabolism. This often leads to a longer metabolic half-life for fluorinated compounds. While the carbon-chlorine bond is also stronger than C-H, it is generally more labile than the C-F bond. However, chlorine's steric bulk can also shield adjacent sites from metabolic attack.
Experimental Protocols
pKa Determination by Potentiometric Titration
Methodology:
-
Preparation of Solutions: A standard solution of the test compound (e.g., 0.01 M in a suitable solvent like water or a water/co-solvent mixture) is prepared. Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.
-
Titration Setup: A calibrated pH meter with a combination pH electrode is used. The test solution is placed in a thermostatted vessel and stirred continuously.
-
Titration Procedure: The test solution is titrated with the standardized acid or base. The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa is calculated from the pH at the half-equivalence point using the Henderson-Hasselbalch equation.
LogP Determination by Shake-Flask Method
Methodology:
-
Solvent Preparation: n-Octanol and water (or a suitable buffer, typically pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: A defined volume ratio of the n-octanol and aqueous phases is added to a flask containing the dissolved compound. The flask is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Methodology:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at a known concentration.
-
Reaction Initiation: The metabolic reaction is initiated by adding a cofactor, typically NADPH. A control incubation without NADPH is also run to assess non-enzymatic degradation.
-
Time Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The quenched samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) can then be calculated.
CYP450 Inhibition Assay
Methodology:
-
Incubation Mixture: A mixture containing human liver microsomes, a specific CYP isoform probe substrate (e.g., midazolam for CYP3A4), and a buffer is prepared.
-
Inhibitor Addition: The test compound (potential inhibitor) is added to the incubation mixture at various concentrations. A control with no inhibitor is also included.
-
Reaction Initiation and Incubation: The reaction is started by adding NADPH and incubated at 37°C for a specific time.
-
Reaction Termination: The reaction is stopped by adding a cold solvent.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control. The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate key signaling pathways where imidazole derivatives are often targeted and a general workflow for their characterization.
Caption: EGFR signaling pathway with the point of inhibition by imidazole-based drugs.
References
- 1. 2-Fluoro-1H-imidazole | C3H3FN2 | CID 559542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoroimidazole | C3H3FN2 | CID 99297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-FLUORO-1H-IMIDAZOLE, CasNo.30086-17-0 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 4. Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic degradation, inducing potency, and metabolites of fluorinated and chlorinated-fluorinated dibenzodioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Imidazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of three common imidazole isomers: 1-methylimidazole, 2-methylimidazole, and 4-methylimidazole. The information presented is curated from various scientific studies to highlight their differential effects and potential applications in research and drug development.
Introduction to Imidazole Isomers
Imidazole is a five-membered heterocyclic aromatic organic compound, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The position of the methyl group on the imidazole ring gives rise to different isomers, each with unique physicochemical properties that can influence their biological effects. This guide focuses on a comparative analysis of 1-methylimidazole, 2-methylimidazole, and 4-methylimidazole, which serve as important scaffolds in the development of therapeutic agents and are also encountered as industrial chemicals and food byproducts.
Comparative Biological Activity Data
The following table summarizes the available quantitative data on the biological activities of the three imidazole isomers. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
| Biological Activity | 1-Methylimidazole | 2-Methylimidazole | 4-Methylimidazole |
| Acute Toxicity (LD50, oral, rat) | 1144 mg/kg bw | 1300 mg/kg[2] | ~115 mg/kg bw (males), ~250 mg/kg bw (females)[3] |
| Cytotoxicity | Moderate acute oral and dermal toxicity | Lower cytotoxicity compared to 4-methylimidazole in zebrafish larvae[4] | Higher cytotoxicity than 2-methylimidazole in zebrafish larvae (71.87% vs 45.73% mortality at 40µM)[4]. Significant effects on bone marrow mesenchymal stem cell viability at ≥150 μg/ml.[5] |
| Enzyme Inhibition | Predicted not to be a substrate or inhibitor for major CYP450 enzymes[6] | Less potent inhibitor of CYP2E1 compared to imidazole.[7] Derivatives show inhibition of carbonic anhydrase and acetylcholinesterase.[8] | Significantly inhibits CYP2E1 and CYP2C9 activity.[9] |
| Genotoxicity | Not considered to have genotoxic potential. | Not mutagenic in bacteria.[7] | Genotoxic and cytotoxic effects on human peripheral lymphocytes.[10] |
| Carcinogenicity | Not classified as carcinogenic.[11] | Possibly carcinogenic to humans (Group 2B).[7] | Possibly carcinogenic to humans (Group 2B).[12] |
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazole isomers in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.
Enzyme Inhibition Assay: Cytochrome P450 Inhibition
This assay determines the ability of a compound to inhibit the activity of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Principle: The activity of a specific CYP isozyme is measured using a fluorescent probe substrate that is converted into a fluorescent product by the enzyme. The inhibition of the enzyme by a test compound is quantified by the decrease in fluorescence.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer), a solution of the CYP isozyme (e.g., recombinant human CYP2E1), the fluorescent probe substrate, and the test compounds (imidazole isomers) at various concentrations.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the CYP enzyme, and the test compound or vehicle control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the reaction by adding the fluorescent probe substrate and an NADPH-generating system (cofactor for CYP enzymes).
-
Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Fluorescence Measurement: Measure the fluorescence of the product using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
References
- 1. BindingDB PrimarySearch_ki [bindingdb.org]
- 2. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
- 3. TOXICITY AND CARCINOGENICITY STUDIES OF 4-METHYLIMIDAZOLE IN F344/N RATS AND B6C3F1 MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Cytotoxic effects of 4-methylimidazole on bone marrow mesenchymal stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Novel 2-methylimidazolium salts: Synthesis, characterization, molecular docking, and carbonic anhydrase and acetylcholinesterase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemos.de [chemos.de]
- 12. researchgate.net [researchgate.net]
computational studies on halogen migration in imidazoles
A Comparative Guide to Computational Studies on Halogen Migration in Imidazoles for Researchers, Scientists, and Drug Development Professionals.
Introduction
Halogen migration, often referred to as the "halogen dance," is a significant rearrangement reaction in heterocyclic chemistry that can provide pathways to novel molecular architectures.[1] Understanding the mechanistic intricacies of this process is crucial for the strategic design of synthetic routes in drug development. Computational chemistry offers a powerful lens to investigate these reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.[2]
This guide provides a comparative framework for evaluating . Due to the limited specific literature on this exact reaction in imidazoles, this guide draws upon established computational methodologies for similar "halogen dance" reactions in other heterocyclic systems, such as thiophenes, to present a best-practice approach.[3][4][5]
Data Presentation: A Comparative Framework
When comparing computational studies, a clear and structured presentation of quantitative data is essential for a thorough evaluation. The following table outlines the key parameters that should be considered when comparing different computational approaches to halogen migration in imidazoles.
| Parameter | Study A (Example) | Study B (Example) | Study C (Example) | Key Considerations |
| Computational Method | DFT (B3LYP-D3) | DFT (M06-2X) | MP2 | The choice of density functional and inclusion of dispersion corrections can significantly impact results. M06-2X is often preferred for kinetics. |
| Basis Set | 6-311++G(d,p) | def2-TZVP | cc-pVTZ | Larger basis sets generally provide more accurate results but are computationally more expensive. |
| Solvation Model | IEFPCM (THF) | SMD (Dioxane) | CPCM (Toluene) | The choice of solvent and the continuum model used to represent it can influence the calculated energy barriers.[6] |
| Activation Energy (kcal/mol) | 15.2 | 14.8 | 16.5 | Lower activation energy suggests a more favorable reaction pathway. |
| Reaction Enthalpy (kcal/mol) | -5.4 | -5.9 | -4.8 | A negative value indicates an exothermic reaction. |
| Key Bond Distances in TS (Å) | C-Br: 2.5, C-Li: 2.1 | C-Br: 2.4, C-Li: 2.2 | C-Br: 2.6, C-Li: 2.0 | These distances provide insight into the nature of the transition state (e.g., associative vs. dissociative). |
| Imaginary Frequency (cm⁻¹) | -250 | -235 | -265 | A single imaginary frequency confirms a true transition state. Its magnitude can be related to the shape of the potential energy surface. |
Experimental and Computational Protocols
A detailed methodology is crucial for the reproducibility and critical evaluation of computational studies. Below are outlined protocols for both the computational investigation and the corresponding experimental work that would validate the computational findings.
Computational Protocol for Halogen Migration
-
Geometry Optimization: The initial structures of the reactant, intermediate(s), transition state(s) (TS), and product are optimized using a selected density functional theory (DFT) method and basis set.[7]
-
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to characterize them as minima (no imaginary frequencies) or transition states (one imaginary frequency).[4] These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Transition State Search: Transition states can be located using methods such as the Berny algorithm (quasi-Newton method) or synchronous transit-guided quasi-Newton (STQN) methods.[7] The Nudged Elastic Band (NEB) method can be employed to find the minimum energy path between reactants and products.[8][9]
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the desired reactant and product, an IRC calculation is performed.[7][10] This traces the reaction pathway downhill from the transition state to the corresponding minima.
-
Solvation Effects: The influence of the solvent on the reaction energetics is typically included using a polarizable continuum model (PCM).[6]
-
Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
Experimental Protocol for Validation
-
Synthesis of Halogenated Imidazole: The starting halogenated imidazole is synthesized and purified according to established literature procedures.
-
Halogen Migration Reaction: The halogen migration is induced under controlled conditions. This typically involves the use of a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), at low temperatures in an aprotic solvent.[1]
-
Reaction Monitoring and Product Identification: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The final product mixture is isolated, and the structures of the regioisomeric imidazoles are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
-
Kinetic Studies: To determine the experimental activation energy, the reaction is run at several different temperatures, and the reaction rates are measured. An Arrhenius plot is then constructed to calculate the activation energy, which can be directly compared with the computationally derived value.
Visualization of Computational Workflow
The following diagram illustrates a typical workflow for a computational study of a reaction mechanism, such as halogen migration.
Caption: A generalized workflow for the computational investigation of a reaction mechanism.
Conclusion
While direct comparative studies on halogen migration in imidazoles are not yet prevalent in the literature, the computational tools and methodologies are well-established for analogous systems. By employing a rigorous and systematic approach as outlined in this guide, researchers can produce high-quality, reproducible, and comparable computational data. This, in turn, will facilitate a deeper understanding of these complex rearrangements and aid in the rational design of novel therapeutics. The synergy between computational prediction and experimental validation remains paramount in advancing the field of synthetic and medicinal chemistry.
References
- 1. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 2. grnjournal.us [grnjournal.us]
- 3. Modeling a halogen dance reaction mechanism: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03319H [pubs.rsc.org]
- 8. doaj.org [doaj.org]
- 9. Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry | Wasit Journal for Pure sciences [wjps.uowasit.edu.iq]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Analysis of Haloimidazoles for Researchers and Drug Development Professionals
An objective guide to the spectroscopic properties of fluoro-, chloro-, bromo-, and iodo-substituted imidazoles, complete with experimental data and methodologies.
This guide offers a detailed comparison of the spectroscopic characteristics of various haloimidazoles, providing researchers, scientists, and drug development professionals with essential data for compound identification, characterization, and quality control. The following sections summarize key spectroscopic data, outline experimental protocols, and provide visual workflows and logical relationships to aid in understanding the impact of halogen substitution on the spectral properties of the imidazole ring.
Spectroscopic Data Comparison
Table 1: UV-Vis and Fluorescence Spectroscopic Data of Substituted Imidazoles
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) |
| Imidazole Derivatives (General) | Various | ~290 - 380 | ~380 - 500+ | Variable (0.1 - 0.59)[1] |
| 2-Haloimidazoles | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Specific UV-Vis and fluorescence data for simple 2-haloimidazoles are not widely reported in readily accessible literature. The data for "Imidazole Derivatives (General)" is provided to give a general range for substituted imidazoles.[1]
Table 2: ¹H NMR Spectroscopic Data of 2-Haloimidazoles (in DMSO-d₆)
| Compound | δ H4/H5 (ppm) | δ NH (ppm) |
| 2-Chloro-1H-imidazole | ~7.0 - 7.2 | ~12.8 |
| 2-Bromo-1H-imidazole | ~7.1 | ~12.9 |
| 2-Iodo-1H-imidazole | Data Not Available | Data Not Available |
| 2-Fluoro-1H-imidazole | Data Not Available | Data Not Available |
Note: The chemical shifts for the H4 and H5 protons of the imidazole ring are often observed as a single peak due to chemical equivalence.
Table 3: ¹³C NMR Spectroscopic Data of 2-Haloimidazoles (in DMSO-d₆)
| Compound | δ C2 (ppm) | δ C4/C5 (ppm) |
| 2-Chloro-1H-imidazole | ~138 | ~121 |
| 2-Bromo-1H-imidazole | ~125 | ~122 |
| 2-Iodo-1H-imidazole | Data Not Available | Data Not Available |
| 2-Fluoro-1H-imidazole | Data Not Available | Data Not Available |
Table 4: Mass Spectrometry Data of 2-Haloimidazoles
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| 2-Chloro-1H-imidazole | 102/104 (3:1) | 75, 68 |
| 2-Bromo-1H-imidazole | 146/148 (1:1) | 68, 67 |
| 2-Iodo-1H-imidazole | 194 | 127, 68 |
| 2-Fluoro-1H-imidazole | 86 | 68, 59 |
Note: The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) is a key diagnostic feature in their mass spectra.
Table 5: FTIR Spectroscopic Data of 2-Haloimidazoles (cm⁻¹)
| Compound | N-H Stretch | C=C/C=N Stretch | C-X Stretch |
| 2-Chlorobenzimidazole | ~3400 | ~1600-1400 | <800 |
| 2-Bromobenzimidazole | Data Not Available | Data Not Available | Data Not Available |
| 2-Iodobenzimidazole | Data Not Available | Data Not Available | Data Not Available |
| 2-Fluorobenzimidazole | Data Not Available | Data Not Available | Data Not Available |
Note: Data for simple 2-haloimidazoles is limited; data for 2-chlorobenzimidazole is provided as a representative example. The C-X stretching frequency is expected to decrease with increasing mass of the halogen.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of spectroscopic data. Below are generalized protocols for the key spectroscopic techniques discussed in this guide.
UV-Visible (UV-Vis) Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation:
-
Solutions of the haloimidazole compounds are prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 10⁻⁵ M.
-
A blank sample containing only the solvent is prepared.
-
-
Data Acquisition:
-
The spectrophotometer is calibrated using the blank sample.
-
The absorbance spectrum of the sample solution is recorded over a wavelength range of 200-800 nm.
-
The wavelength of maximum absorbance (λ_abs) is determined.
-
Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for excitation and emission, and a detector.
-
Sample Preparation:
-
Solutions are prepared similarly to UV-Vis spectroscopy, typically in the 10⁻⁶ to 10⁻⁵ M concentration range, using a fluorescence-grade solvent.
-
-
Data Acquisition:
-
The sample is excited at its λ_abs.
-
The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission (λ_em) is determined.
-
Quantum yield (Φ) can be determined relative to a standard fluorophore with a known quantum yield.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Approximately 5-10 mg of the haloimidazole sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
The solution is transferred to an NMR tube.
-
-
Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired.
-
For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS). Electron ionization (EI) is a common method for small molecules.
-
Sample Introduction:
-
The sample is introduced into the ion source, where it is vaporized and ionized.
-
-
Data Acquisition:
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
The resulting mass spectrum shows the molecular ion peak and fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
For solid samples, a KBr pellet is prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The positions of absorption bands, corresponding to specific vibrational modes, are identified.
-
Visualizations
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship between halogen substitution and its effect on spectroscopic properties.
Caption: A general workflow for the spectroscopic comparison of haloimidazoles.
References
The Fluorinated Advantage: Enhancing Imidazoles for Next-Generation Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique physicochemical properties, including its aromaticity, hydrogen bonding capabilities, and solubility. However, like many heterocyclic compounds, imidazole-based drug candidates can be susceptible to metabolic degradation, potentially limiting their therapeutic efficacy and duration of action. A key strategy to overcome this challenge is the selective incorporation of fluorine atoms into the imidazole core or its substituents. This guide provides a comparative analysis of fluorinated versus non-fluorinated imidazoles, highlighting the advantages conferred by fluorination in drug discovery, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Tale of Two Halogens
The introduction of fluorine, the most electronegative element, into an imidazole-containing molecule can significantly alter its fundamental physicochemical properties, such as lipophilicity (logP) and acidity/basicity (pKa).[1][2] These changes can have a profound impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Fluorination generally increases the lipophilicity of aromatic rings due to the low polarizability of the C-F bond.[1] However, the effect on the overall molecule can be context-dependent. For instance, fluorination of alkyl groups can decrease lipophilicity.[1] The strong electron-withdrawing nature of fluorine also lowers the pKa of nearby basic nitrogen atoms in the imidazole ring, making them less likely to be protonated at physiological pH. This can influence the molecule's solubility and ability to cross cellular membranes.[3]
Table 1: Comparison of Physicochemical and Metabolic Properties of a Fluorinated vs. Non-Fluorinated Benzimidazole Analog
| Property | Non-Fluorinated Analog (2-phenyl-1H-benzo[d]imidazole) | Fluorinated Analog (2-(4-fluorophenyl)-1H-benzo[d]imidazole) | Advantage of Fluorination |
| pKa | ~5.5 (estimated) | < 5.5 (estimated) | Modulation of basicity, potentially improving cell permeability. |
| logP | ~3.0 (estimated) | > 3.0 (estimated) | Increased lipophilicity can enhance membrane permeability and target engagement. |
| Metabolic Stability (% remaining after 120 min) | Lower (more metabolism) | Higher (less metabolism) | Significantly improved metabolic stability, leading to a longer half-life.[4] |
| Aqueous Solubility (pH 7.4) | Not Reported | 50 and 74 µg/mL for derivatives[4] | Acceptable solubility for drug development. |
Note: Estimated pKa and logP values are based on general trends observed with fluorination of heterocyclic compounds. The metabolic stability data is derived from a study on 2-phenyl-1H-benzo[d]imidazole derivatives.
Enhanced Metabolic Stability: Blocking Metabolic "Hot Spots"
One of the most significant advantages of fluorinating imidazole-based drug candidates is the enhancement of their metabolic stability.[5][6][7] Cytochrome P450 (CYP) enzymes in the liver are often responsible for the oxidative metabolism of drugs. Aromatic rings and alkyl groups are common sites of hydroxylation, which can lead to rapid clearance of the drug from the body.
Strategically placing a fluorine atom at a metabolically vulnerable position, often referred to as a "metabolic hot spot," can block this oxidative metabolism. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by CYP enzymes.[3] This "metabolic blocking" effect can lead to a longer drug half-life, improved oral bioavailability, and a more consistent pharmacokinetic profile.[2]
A study on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives demonstrated this principle effectively. The introduction of a single fluorine atom onto the phenyl ring resulted in significantly enhanced metabolic stability compared to non-fluorinated analogs.[4] For instance, after a 120-minute incubation with human liver microsomes, a much higher percentage of the fluorinated compound remained unmetabolized.[4]
Caption: Fluorine atom blocks CYP450-mediated hydroxylation.
Modulating Target Interactions and Binding Affinity
The introduction of fluorine can also influence how a drug molecule interacts with its biological target. The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with amino acid residues in the binding pocket of a protein.[8] These can include dipole-dipole, ion-dipole, and hydrogen bonding interactions.
In some cases, fluorination has been shown to significantly increase the binding affinity of a ligand for its target receptor.[9] For example, in the case of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, these compounds act as positive allosteric modulators of the GABA-A receptor.[4][10] The fluorination was found to be compatible with maintaining molecular recognition at the receptor's allosteric site.[4] This highlights that fluorination can be used to fine-tune the pharmacological profile of an imidazole-based drug without compromising its intended biological activity.
Experimental Protocols
To provide a practical context for the data presented, this section outlines the methodologies for two key experiments used in the evaluation of fluorinated imidazoles.
Microsomal Stability Assay
This in vitro assay is used to assess the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Protocol:
-
Preparation: A solution of the test compound (e.g., 1 µM) is prepared in a phosphate buffer (pH 7.4). Liver microsomes (e.g., from human or rat) are thawed and diluted to a final protein concentration of 0.5 mg/mL in the same buffer.[11]
-
Incubation: The test compound and liver microsomes are mixed and pre-warmed to 37°C. The metabolic reaction is initiated by adding a solution of NADPH, a necessary cofactor for CYP enzyme activity.[12]
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11][12]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining amount of the parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this data, the half-life (t½) and intrinsic clearance (CLint) of the compound can be calculated. A longer half-life indicates greater metabolic stability.[13]
GABA-A Receptor Binding Assay
This assay is used to determine the affinity of a compound for the GABA-A receptor.
Protocol:
-
Membrane Preparation: Rat brains are homogenized in a sucrose buffer and centrifuged to isolate the cell membranes, which are rich in GABA-A receptors. The membrane pellets are washed and resuspended in a binding buffer (Tris-HCl, pH 7.4).[14]
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand that is known to bind to the GABA-A receptor (e.g., [3H]muscimol).[5][14]
-
Competition Assay: To determine the affinity of the test compound, the assay is performed in the presence of varying concentrations of the non-radiolabeled test compound. The test compound will compete with the radiolabeled ligand for binding to the receptor.
-
Incubation: The mixture is incubated at 4°C for a set period (e.g., 45 minutes) to allow binding to reach equilibrium.[14]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration or centrifugation to separate the membranes (with bound ligand) from the buffer (with free ligand).[5]
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) of the test compound can be calculated. A lower Ki value indicates a higher binding affinity.
Caption: Workflow for comparing fluorinated and non-fluorinated analogs.
Conclusion
The strategic incorporation of fluorine into imidazole-based scaffolds offers a powerful approach to address common challenges in drug discovery, particularly metabolic instability. As demonstrated, fluorination can significantly enhance a compound's pharmacokinetic profile by blocking metabolic hot spots, leading to a longer half-life and potentially improved bioavailability. Furthermore, the introduction of fluorine can modulate physicochemical properties and fine-tune target interactions, providing medicinal chemists with a versatile tool to optimize lead compounds. The case of 2-(4-fluorophenyl)-1H-benzo[d]imidazole exemplifies how these advantages can be realized without compromising the desired pharmacological activity. By leveraging the unique properties of fluorine, researchers can unlock the full therapeutic potential of the imidazole scaffold in the development of novel and effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. A controlled clinical trial of fluorouracil plus imidazole carboxamide dimethyl triazeno plus vincristine plus bis-chloroethyl nitrosourea plus radiotherapy in stomach cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Fexinidazole optimization: enhancing anti-leishmanial profile, metabolic stability and hERG safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-(4-Fluorophenyl)-1 H-benzo[ d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. PDSP - GABA [kidbdev.med.unc.edu]
A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives
The accurate and sensitive quantification of imidazole derivatives is crucial in various fields, including environmental monitoring, food safety, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high selectivity and sensitivity. This guide provides a comparative overview of different LC-MS/MS methodologies for the analysis of imidazole derivatives, supported by experimental data and detailed protocols.
Performance Comparison of LC-MS/MS Methods
The following table summarizes the quantitative performance of various LC-MS/MS methods for the analysis of imidazole derivatives in different matrices. This allows for a direct comparison of key analytical figures of merit.
| Matrix | Analytes | Sample Preparation | LC Column | Key Performance Parameters | Reference |
| Atmospheric Particles | 10 Imidazoles | Aqueous extraction, direct injection | Waters Acquity UPLC HSS T3 | LOD: 1-25 nM; LOQ: 1-50 nM; R² > 0.99; Intraday RSD < 2%; Interday RSD < 3% | [1] |
| Water, Sediment, Soil | 21 Benzimidazoles and Nitroimidazoles | Solid-Phase Extraction (SPE) with Oasis HLB cartridges | Accucore C18 (100 mm × 3.0 mm, 2.6 μm) | MQLs < 1.0 ng·L⁻¹ (water), < 1.0 μg·kg⁻¹ (sediment/soil); R² > 0.995; Recovery: 60–120%; RSD < 15% | [2] |
| Rat Plasma | ROS203 (imidazole H3 antagonist) | Protein precipitation with acetonitrile | Supelco Ascentis C18 | LLOQ: 2.61 ng/mL; R² > 0.99; Accuracy within 15%; Intraday RSD ≤ 9.50%; Interday RSD ≤ 7.19% | [3][4] |
| Honey | Nitroimidazoles and Quinolones | Modified QuEChERS | Not specified | Recoveries (with matrix standard curve): 82.0% to 117.8%; RSDs < 6.3% | [5] |
| Tomato Products | Novel Imidazole Alkaloids | Not detailed | Not specified | Levels ranged from ~5 μg/kg to almost 3 mg/kg | [6] |
| Biological Samples (Plasma, Urine) | 12 Azole Drugs | MicroExtraction by Packed Sorbent (MEPS) | Not specified | Validation ranges: 0.02–5 μg mL⁻¹ (ravuconazole) to 0.2–5 μg mL⁻¹ (terconazole) | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are protocols from selected studies that highlight different approaches to the LC-MS/MS analysis of imidazole derivatives.
Method 1: Analysis of Imidazoles in Atmospheric Particles[1][8]
This method emphasizes minimal sample preparation for rapid analysis.
-
Sample Preparation:
-
PM10 samples were collected on quartz fiber filters.
-
Filter punches were extracted with ultrapure water in a syringe by shaking for 2 hours.
-
The extract was filtered through a 0.2 μm syringe filter.
-
The filtered extract was directly injected into the LC-MS system without further cleanup or enrichment.
-
-
Liquid Chromatography:
-
System: Thermo Scientific Vanquish Horizon UHPLC.
-
Column: Waters Acquity UPLC HSS T3.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: 3% to 35.5% B over 5 min, then to 100% B in 1 min, hold for 2 min.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
System: Thermo Scientific Q Exactive Plus Orbitrap MS.
-
Ionization: Heated Electrospray Ionization (HESI).
-
Data Analysis: Quantification was performed using extracted ion chromatograms with external calibration.
-
Method 2: Analysis of Imidazoles in Environmental Samples[2]
This protocol is designed for the robust analysis of multiple imidazole compounds in complex environmental matrices.
-
Sample Preparation (Water):
-
500 mL of water sample is filtered through a 0.45 μm membrane.
-
0.25 g of Na₂EDTA is added, and the solution stands for 30 minutes.
-
Isotope-labeled surrogate standards are added.
-
The sample is loaded onto an Oasis HLB SPE cartridge (1 g, 20 mL) preconditioned with methanol and ultrapure water.
-
The cartridge is washed with Milli-Q water and dried.
-
Analytes are eluted with methanol and acidified methanol.
-
The eluate is evaporated to dryness and reconstituted in an acidified methanol-water solution for analysis.
-
-
Liquid Chromatography:
-
System: Shimadzu LCMS-8040.
-
Column: Accucore C18 (100 mm × 3.0 mm, 2.6 μm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Analysis: The system was operated in multiple reaction monitoring (MRM) mode for quantification.
-
Method 3: Analysis of an Imidazole Derivative in Rat Plasma[3][4]
This method is tailored for pharmacokinetic studies in a biological matrix.
-
Sample Preparation:
-
Plasma samples are deproteinized with acetonitrile (1:2 v/v).
-
The supernatant is evaporated to dryness under a nitrogen stream.
-
The residue is reconstituted in the mobile phase.
-
A 5 µL aliquot is injected into the LC-MS system.
-
-
Liquid Chromatography:
-
System: Agilent 1100 Series HPLC.
-
Column: Supelco Ascentis C18.
-
Mobile Phase: Acetonitrile-10mM ammonium acetate buffer pH 4.0 (30:70, v/v).
-
Elution: Isocratic.
-
Flow Rate: 0.25 mL/min.
-
-
Mass Spectrometry:
-
System: Applied Biosystems/MDS Sciex 150-EX single quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive ion mode.
-
Visualizing the Workflow and Concepts
Diagrams are provided to illustrate the general experimental workflow and a conceptual signaling pathway relevant to the analysis.
Caption: General workflow for LC-MS/MS analysis of imidazole derivatives.
Caption: Conceptual diagram of imidazole derivative analysis in a triple quadrupole mass spectrometer.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Novel Cytotoxic Imidazole Alkaloids in Tomato Products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 2-Fluoro-2H-imidazole for Researchers and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceutical and research applications, the rigorous assessment of purity is a critical, non-negotiable step. For compounds such as 2-fluoro-2H-imidazole, a fluorinated heterocyclic compound with potential applications in medicinal chemistry, ensuring high purity is paramount for the reliability of experimental results and the safety of potential therapeutics. This guide provides a comprehensive comparison of standard analytical techniques for purity determination, complete with detailed experimental protocols and illustrative data.
The purity of a synthesized compound is typically assessed using a variety of analytical methods.[1] For heterocyclic compounds like this compound, the most accurate and widely used techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[] These methods allow for the detection and quantification of the desired compound relative to any impurities.[]
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on several factors, including the physicochemical properties of the compound, the nature of expected impurities, and the required level of sensitivity. Below is a comparative summary of the most common methods for analyzing the purity of synthesized this compound.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and a mobile phase. | Quantitative purity (area %), retention time of the main peak and impurities. | High resolution, suitable for non-volatile and thermally labile compounds, highly quantitative. | Requires a chromophore for UV detection, solvent consumption. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio. | Purity (area %), identification of volatile impurities by mass spectrum. | High sensitivity, excellent for volatile and semi-volatile compounds, provides structural information of impurities. | Not suitable for non-volatile or thermally unstable compounds, may require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities relative to the main compound. | Provides detailed structural information, non-destructive, can quantify without a specific reference standard for the impurity. | Lower sensitivity compared to chromatographic methods, requires higher sample concentration. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Absorption of infrared radiation by molecules, causing vibrational transitions. | Presence of specific functional groups, confirmation of compound identity. | Fast, provides information on chemical bonding and molecular structure. | Not typically used for quantitative purity assessment, sensitive to moisture. |
Table 1: Quantitative Purity Assessment of a Synthesized Batch of this compound
The following table presents hypothetical data from the analysis of a batch of synthesized this compound using the primary quantitative techniques.
| Method | Purity (%) | Major Impurity Detected | Retention Time / Chemical Shift |
| HPLC (UV, 254 nm) | 99.6 | Unreacted starting material | 3.2 min (product), 1.8 min (impurity) |
| GC-MS | 99.4 | Residual solvent (Acetonitrile) | 4.5 min (product), 2.1 min (impurity) |
| ¹H NMR (400 MHz, CDCl₃) | >99 (by integration) | Isomeric byproduct | 7.15 ppm (product), 7.25 ppm (impurity) |
| ¹⁹F NMR (376 MHz, CDCl₃) | >99 (by integration) | Over-fluorinated byproduct | -120.5 ppm (product), -118.2 ppm (impurity) |
Detailed Experimental Protocols
Accurate and reproducible purity assessment relies on well-defined experimental protocols. The following are standard methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: The synthesized this compound is accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass selective detector.
-
Column: A low-bleed capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: The sample is dissolved in dichloromethane at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR:
-
Pulse Program: Standard single pulse experiment.
-
Spectral Width: 16 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse experiment with proton decoupling.
-
Spectral Width: 200 ppm.
-
Number of Scans: 128.
-
-
Sample Preparation: Approximately 10 mg of the synthesized compound is dissolved in 0.7 mL of CDCl₃.
Visualizing the Purity Assessment Workflow and a Potential Biological Pathway
To provide a clearer understanding of the process, the following diagrams illustrate the logical flow of the purity assessment and a hypothetical signaling pathway where a this compound derivative might act as an inhibitor.
Caption: A logical workflow for the synthesis, purification, and purity assessment of this compound.
Caption: A diagram illustrating the hypothetical mechanism of action for a this compound derivative as a kinase inhibitor.
References
A Comparative Guide to Imidazole Synthesis Methods for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of the imidazole scaffold is a cornerstone of advancing new therapeutic agents. This guide provides an objective comparison of prominent imidazole synthesis methodologies, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Consequently, a variety of synthetic routes have been developed over the years, each with its own set of advantages and limitations. This comparative study examines the classical Radziszewski, Wallach, and Marckwald syntheses alongside modern catalytic and microwave-assisted approaches, offering a comprehensive overview of their performance.
Comparative Analysis of Imidazole Synthesis Methods
The choice of an appropriate synthetic method for a desired imidazole derivative is often a trade-off between yield, reaction time, substrate scope, and reaction conditions. The following table summarizes the key quantitative parameters for several common methods, providing a basis for direct comparison.
| Synthesis Method | Target Imidazole | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Radziszewski | 2,4,5-Triphenylimidazole | Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | Glacial Acetic Acid | 100-120 | 1-2 h | ~85-95 |
| Wallach | N-Methylimidazole | N,N'-Dimethyloxamide | Phosphorus Pentachloride, Hydroiodic Acid | - | Reflux | Several hours | Moderate |
| Marckwald | 2-Mercapto-4-phenylimidazole | α-Aminoacetophenone, Potassium Thiocyanate | - | Water | 100 | 2 h | High |
| Catalytic (CuI) | 2,4,5-Trisubstituted Imidazoles | Benzil, Aldehydes, Ammonium Acetate | CuI | Ethanol | Reflux | 1-3 h | 80-95 |
| Microwave-Assisted | 2,4,5-Trisubstituted Imidazoles | Benzil, Aldehydes, Ammonium Acetate | Various (e.g., L-proline) | Solvent-free or Ethanol | 100-140 | 3-15 min | 85-98 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are the methodologies for the key experiments cited in this guide.
Radziszewski Synthesis of 2,4,5-Triphenylimidazole
This classical method involves a one-pot condensation reaction.
Procedure:
-
In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).
-
Add glacial acetic acid as the solvent.
-
Reflux the mixture with stirring for 1-2 hours.
-
After cooling, pour the reaction mixture into water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4,5-triphenylimidazole.
Wallach Synthesis of N-Methylimidazole
The Wallach synthesis provides a route to N-substituted imidazoles.
Procedure:
-
Treat N,N'-dimethyloxamide with phosphorus pentachloride. This step should be performed in an inert atmosphere and with caution due to the reactivity of PCl5.
-
The resulting chloro-intermediate is then reduced using hydroiodic acid.
-
The reaction mixture is worked up by neutralization and extraction to isolate the N-methylimidazole.
Marckwald Synthesis of 2-Mercapto-4-phenylimidazole
This method is particularly useful for the synthesis of 2-mercaptoimidazoles.
Procedure:
-
Dissolve α-aminoacetophenone hydrochloride (1.0 eq) in water.
-
Add an aqueous solution of potassium thiocyanate (1.1 eq).
-
Heat the mixture to reflux for 2 hours.
-
Upon cooling, the 2-mercapto-4-phenylimidazole precipitates.
-
Collect the product by filtration, wash with cold water, and dry.
Modern Catalytic Synthesis of 2,4,5-Trisubstituted Imidazoles
This example utilizes a copper catalyst to improve efficiency.[1]
Procedure:
-
In a round-bottom flask, mix benzil (1.0 eq), a substituted aldehyde (1.0 eq), ammonium acetate (2.0 eq), and a catalytic amount of copper(I) iodide (CuI, 10 mol%).
-
Add ethanol as the solvent and reflux the mixture for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once complete, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol.
Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
Microwave irradiation can dramatically reduce reaction times.[2][3]
Procedure:
-
In a microwave-safe vessel, combine benzil (1.0 eq), a substituted aldehyde (1.0 eq), ammonium acetate (2.5 eq), and a catalytic amount of L-proline.[4]
-
The reaction can be performed solvent-free or in a minimal amount of a high-boiling solvent like ethanol.
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 120-140 °C) for 3-15 minutes.
-
After cooling, dissolve the residue in a suitable organic solvent and wash with water.
-
Dry the organic layer, evaporate the solvent, and purify the product by recrystallization or column chromatography.
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental workflows can provide a deeper understanding of these synthetic methods. The following diagrams were generated using the DOT language.
Caption: General mechanism of the Radziszewski imidazole synthesis.
Caption: Simplified workflow of the Wallach imidazole synthesis.
Caption: Reaction pathway for the Marckwald synthesis.
Caption: Experimental workflow for a modern catalytic imidazole synthesis.
Conclusion
The selection of an optimal imidazole synthesis method is highly dependent on the specific requirements of the target molecule and the available laboratory resources. Classical methods like the Radziszewski and Marckwald syntheses remain valuable for their simplicity and effectiveness in specific contexts. However, for rapid synthesis and high yields, particularly in a high-throughput setting, modern catalytic and microwave-assisted methods offer significant advantages. This guide provides the foundational data and protocols to enable an informed decision for your synthetic chemistry endeavors.
References
A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystallographic data of recently synthesized novel imidazole derivatives. It also offers a comparative analysis of X-ray crystallography against alternative analytical techniques and includes detailed experimental protocols.
Data Presentation
The structural elucidation of novel compounds is paramount in drug discovery and materials science. X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, offering insights into conformation, bond lengths, and intermolecular interactions. Below is a summary of crystallographic data for two distinct novel imidazole derivatives.
Table 1: Comparison of Crystallographic Data for Novel Imidazole Derivatives
| Parameter | Derivative 1: 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole | Derivative 2: Oximino Ether with Imidazole Nucleus (Compound Vi)[1][2][3][4] |
| Chemical Formula | C₂₇H₁₉FN₂[5][6] | Not specified |
| Molecular Weight | 390.44 g/mol [5] | Not specified |
| Crystal System | Triclinic[5] | Monoclinic[1][2][3][4] |
| Space Group | P-1[5] | P2₁/c[1][2][3][4] |
| Unit Cell Dimensions | a = 10.1794(5) Å, b = 10.5239(6) Å, c = 10.6175(6) Åα = 80.750(5)°, β = 85.776(4)°, γ = 67.348(5)°[5] | a = 18.7879(14) Å, b = 5.8944(4) Å, c = 16.7621(12) Åβ = 93.063(3)°[1][2][3][4] |
| Volume (ų) | 1035.95(11)[5] | 1855.5(2)[1][2][3] |
| Z (molecules/unit cell) | 2[5] | 4[1][2][3] |
| Key Structural Features | The imidazole ring is essentially planar and makes dihedral angles of 62.80°, 36.98°, 33.16°, and 46.24° with the substituent rings at the 1-, 2-, 4-, and 5-positions, respectively.[6] | The (E)-configuration of the imine double bond was confirmed.[1][2][3][4] |
Table 2: Comparison of Analytical Techniques: X-ray Crystallography vs. NMR Spectroscopy
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Diffraction of X-rays by a single crystal.[7] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Sample Phase | Solid (single crystal)[8] | Solution[8] |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing.[7] | Information about molecular structure, connectivity, conformation, and dynamics in solution.[7][8] |
| Advantages | - Provides high-resolution, unambiguous atomic structures.[7] - No theoretical limit on molecular size.[9] | - Provides information about the dynamic nature of molecules in solution.[7] - Does not require crystallization, which can be a significant bottleneck.[7] |
| Disadvantages | - Requires high-quality single crystals, which can be difficult to grow.[7][10] - Provides a static picture of the molecule in the crystalline state.[7][10] | - Generally limited to smaller molecules (<50 kDa). - Structure determination can be more complex and may not provide the same level of precision as crystallography. |
Experimental Protocols
The following is a generalized methodology for the single-crystal X-ray diffraction of a novel imidazole derivative.
1. Crystallization: High-quality single crystals of the imidazole derivative are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
2. Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic model is built and refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns match closely.
Mandatory Visualization
Caption: Workflow for X-ray Crystallography.
Caption: Hypothetical PI3K/Akt/mTOR Pathway Inhibition.
References
- 1. Synthesis, Single Crystal X-ray Analysis, and Antifungal Profiling of Certain New Oximino Ethers Bearing Imidazole Nucl… [ouci.dntb.gov.ua]
- 2. Synthesis, Single Crystal X-ray Analysis, and Antifungal Profiling of Certain New Oximino Ethers Bearing Imidazole Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluoro-phen-yl)-1,4,5-triphenyl-1H-imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. news-medical.net [news-medical.net]
Safety Operating Guide
Navigating the Disposal of 2-Fluoro-2H-imidazole: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 2-Fluoro-2H-imidazole must adhere to stringent disposal protocols due to its classification as a halogenated organic compound. The presence of a fluorine atom necessitates special consideration to ensure the safety of laboratory personnel and the protection of the environment. Proper disposal is not merely a matter of compliance but a critical component of responsible chemical management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, researchers should handle the compound with the caution afforded to other halogenated heterocyclic compounds, which may exhibit toxicological properties that are not yet fully understood.
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat, and in cases of potential splashing, a chemical-resistant apron.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if handling fine powders or volatile solutions, or if working outside of a certified chemical fume hood.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Waste Characterization and Segregation
Proper characterization and segregation of waste are the foundational steps for safe and compliant disposal. This compound waste is categorized as a halogenated organic waste .
Key Segregation Practices:
-
Dedicated Waste Container: Use a clearly labeled, dedicated container for all this compound waste. The label should include the chemical name, "Hazardous Waste," and the associated hazards (e.g., "Toxic," "Halogenated Organic").
-
Avoid Mixing: Do not mix halogenated organic waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated lab supplies, residual powder) from liquid waste (e.g., solutions containing the compound).
| Waste Type | Container | Labeling | Storage |
| Solid Waste | Puncture-resistant, sealed container | "Hazardous Waste: Solid Halogenated Organic" | In a designated and properly ventilated hazardous waste accumulation area. |
| Liquid Waste | Leak-proof, compatible container with a secure cap | "Hazardous Waste: Liquid Halogenated Organic" | In a designated and properly ventilated hazardous waste accumulation area, with secondary containment. |
Step-by-Step Disposal Protocol
Disposal of this compound must be managed by a licensed hazardous waste disposal company. The following protocol outlines the necessary steps for laboratory personnel leading up to professional disposal.
-
Containment: Securely contain all waste in the appropriately labeled containers as described in the table above. Ensure containers are sealed to prevent leaks or spills.
-
Documentation: Maintain a detailed log of the waste generated. This should include the quantity, concentration (if in solution), and date of generation.
-
Storage: Store the sealed waste containers in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or equivalent safety office to arrange for the collection and disposal of the hazardous waste.
-
Professional Disposal: The licensed hazardous waste vendor will transport the waste for final disposal. The primary and recommended method for the destruction of halogenated organic compounds is high-temperature incineration .[1][2][3][4] This process is designed to break the strong carbon-fluorine bond and convert the compound into less harmful substances.[1] However, this must be performed in a specialized facility equipped with scrubbers to neutralize acidic gases, such as hydrogen fluoride, that are generated during combustion.[1] An alternative, though less preferred, method is disposal in a secure hazardous waste landfill .[4] This method provides containment but does not destroy the chemical.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Regulatory Compliance
The disposal of halogenated organic compounds is regulated under federal and state laws, including the Resource Conservation and Recovery Act (RCRA) in the United States.[5] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these regulations. Failure to do so can result in significant penalties and environmental liability.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within the scientific community.
References
Personal protective equipment for handling 2-Fluoro-2H-imidazole
Essential Safety and Handling Guide for 2-Fluoro-2H-imidazole
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is based on the known hazards of the parent compound, imidazole, and general safety precautions for fluorinated organic compounds. Researchers should handle this compound with extreme caution and assume it is hazardous.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to ensure a safe laboratory environment.
Hazard Summary
Based on the parent imidazole structure, this compound is anticipated to be harmful if swallowed, cause severe skin burns and eye damage, and may have reproductive toxicity.[1][2][3][4] The presence of fluorine may introduce additional hazards, including the release of toxic hydrogen fluoride gas upon decomposition.
Hazard Identification
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 1C | Causes severe skin burns and eye damage.[1][2][3] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1][2] |
| Reproductive Toxicity | Category 1B | May damage fertility or the unborn child.[1][2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the required PPE for various laboratory operations.
PPE Requirements
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles and a face shield. | Nitrile or neoprene gloves (double-gloving recommended). | Flame-retardant lab coat. | Use in a certified chemical fume hood. |
| Running reactions | Chemical safety goggles and a face shield. | Nitrile or neoprene gloves. | Flame-retardant lab coat. | Work should be conducted in a chemical fume hood. |
| Handling spills | Chemical safety goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a flame-retardant lab coat. | A NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.
1. Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
2. Personal Protective Equipment (PPE) and Hygiene:
-
Wear the appropriate PPE as outlined in the table above.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
-
Remove contaminated clothing immediately and wash it before reuse.[3]
3. Weighing and Transfer:
-
Perform all weighing and transfers of solid this compound within a fume hood to avoid inhalation of dust.
-
Use spark-proof tools and equipment to prevent ignition.
4. Running Reactions:
-
Set up reactions in a chemical fume hood.
-
Keep containers tightly closed when not in use.
-
Avoid heating the compound unnecessarily, as it may decompose and release toxic fumes.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1][3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
Waste Characterization and Segregation:
-
All waste containing this compound should be considered hazardous waste.
-
Segregate waste containing this compound from other waste streams.
Container Management:
-
Collect waste in clearly labeled, sealed, and appropriate containers.
-
Do not mix with incompatible waste materials.
Disposal Method:
-
Dispose of contents and containers to an approved waste disposal plant.[1][2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
